molecular formula C13H8F2O2 B1440372 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178958-75-2

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1440372
CAS No.: 1178958-75-2
M. Wt: 234.2 g/mol
InChI Key: ZOGPLQJNFXNZKX-UHFFFAOYSA-N
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Description

3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-(3-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPLQJNFXNZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673366
Record name 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178958-75-2
Record name 3',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1178958-75-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl carboxylic acid of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and a validated synthetic protocol via the Suzuki-Miyaura cross-coupling reaction. A critical aspect of this guide is the exploration of its role as a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on its application in structure-activity relationship (SAR) studies targeting cyclooxygenase (COX) enzymes. Detailed experimental procedures for a representative COX inhibition assay are provided to facilitate its biological evaluation. Furthermore, this guide includes essential safety and handling information and methods for its analytical characterization.

Chemical Identity and Physicochemical Properties

3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 1178958-75-2 , is a biphenyl derivative characterized by the presence of two fluorine atoms on one phenyl ring and a carboxylic acid group on the other.[1] This unique substitution pattern imparts specific electronic and conformational properties that are highly valuable in the design of bioactive molecules.

Table 1: Physicochemical Properties of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

PropertyValueSource
CAS Number 1178958-75-2[1]
Molecular Formula C₁₃H₈F₂O₂[1]
Molecular Weight 234.20 g/mol [1]
IUPAC Name 2-fluoro-5-(4-fluorophenyl)benzoic acid[1]
Synonyms 5-(3-Fluorophenyl)-2-fluorobenzoic acid[1]
Computed XLogP3 3.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3] The general strategy involves the coupling of an aryl halide with an arylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 5-Bromo-2-fluorobenzoic acid) Product 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid ArylHalide->Product + ArylBoronicAcid Arylboronic Acid (e.g., 3,4-Difluorophenylboronic acid) ArylBoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • 3,4-Difluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid make it a valuable building block in drug discovery, particularly in the development of NSAIDs. The fluorine substituents can enhance metabolic stability and improve binding affinity to target enzymes.[4]

Role as a Bioisostere

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. The difluorophenyl moiety in this compound can act as a bioisostere for other aromatic systems, influencing the molecule's conformation, lipophilicity, and metabolic stability.

Intermediate for Cyclooxygenase (COX) Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of cyclooxygenase (COX) enzymes.[4] COX-1 and COX-2 are the primary targets of NSAIDs, and the development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The biphenyl scaffold is a common feature in many COX inhibitors, and the fluorine and carboxylic acid groups of this molecule are crucial for interaction with the enzyme's active site.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation TargetCompound 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid-based Inhibitors TargetCompound->COX_Enzymes Inhibition

Caption: The role of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid-based inhibitors in the arachidonic acid cascade.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the biological activity of compounds derived from 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, an in vitro COX inhibition assay is essential. This protocol describes a common fluorometric or colorimetric method for assessing the inhibitory potential against COX-1 and COX-2.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific assay kit and laboratory conditions.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to each well.

  • Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the fluorometric or colorimetric probe.

  • Measure the fluorescence or absorbance at the appropriate wavelength at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analytical Characterization

The identity and purity of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid are confirmed using standard analytical techniques.

Table 2: Analytical Data

TechniqueExpected Data
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR Aromatic carbons will be observed in the range of 110-140 ppm. The carbonyl carbon of the carboxylic acid will be downfield (>165 ppm). Carbon-fluorine couplings will be observable.
Mass Spectrometry The molecular ion peak [M-H]⁻ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound.
Purity (HPLC) A single major peak should be observed, with purity typically >95%.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Conclusion

3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible preparation. The strategic placement of fluorine atoms and a carboxylic acid group provides a scaffold with desirable properties for the development of novel therapeutics, particularly as inhibitors of COX enzymes. This guide provides the essential technical information to facilitate its synthesis, evaluation, and safe handling in a research setting.

References

  • MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46312332, 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Li, J., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-52.
  • Rathnam, R. P., et al. (2010).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the presence of two phenyl rings with distinct substitution patterns, necessitates a thorough characterization to ensure its identity and purity. High-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid, delving into the theoretical principles that govern its spectral features and offering practical insights for researchers in the field.

The strategic placement of fluorine atoms and a carboxylic acid group on the biphenyl scaffold introduces a range of electronic effects that profoundly influence the chemical environment of the aromatic protons. This guide will dissect these influences, providing a detailed prediction and interpretation of the chemical shifts and spin-spin coupling patterns. Furthermore, a standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum of this compound is presented, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Proton Environments

The molecular structure of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid comprises two phenyl rings linked by a single bond. Ring A is substituted with a carboxylic acid group at the 3-position, while Ring B is substituted with fluorine atoms at the 3' and 4' positions. This substitution pattern results in seven unique proton environments in the aromatic region, each with a distinct chemical shift and multiplicity. A very labile proton is also present in the carboxylic acid group.

Caption: Workflow for ¹H NMR analysis.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H NMR spectrum of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid. By combining fundamental NMR principles with data from analogous structures, a comprehensive prediction of the spectrum has been established. The provided experimental protocol offers a standardized method for obtaining high-quality data, which is crucial for the accurate characterization of this and other complex organic molecules. This guide serves as a valuable resource for researchers in drug discovery and materials science, facilitating the confident structural elucidation and purity assessment of novel biphenyl derivatives.

References

  • RSC. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • ATB. (n.d.). 3-Biphenylcarboxylicacid | C13H9O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling of aryl chlorides in green medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, April 20). Common HNMR Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Retrieved from [Link]

  • American Chemical Society. (2022, November 2). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Difluorobiphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorobiphenyl carboxylic acids represent a significant class of compounds in medicinal chemistry and materials science. Their structural elucidation is paramount for understanding their biological activity and material properties. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon framework of these molecules. This guide offers a comprehensive exploration of the ¹³C NMR data of difluorobiphenyl carboxylic acids, focusing on the key spectral features, the influence of fluorine and carboxylic acid substituents on chemical shifts, and the complexities arising from carbon-fluorine coupling. By delving into a specific example, this document aims to equip researchers with the expertise to interpret these complex spectra with confidence.

Introduction: The Significance of ¹³C NMR in the Analysis of Fluorinated Biphenyls

The biphenyl scaffold is a prevalent motif in numerous biologically active molecules. The introduction of fluorine atoms into this structure can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The carboxylic acid functional group, a common feature in drug candidates, imparts acidic properties and potential for various intermolecular interactions. Consequently, the precise characterization of difluorobiphenyl carboxylic acids is a critical step in the drug discovery and development process.

¹³C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This makes ¹³C NMR an invaluable technique for:

  • Structural Verification: Confirming the successful synthesis of the target molecule.

  • Isomer Differentiation: Distinguishing between different positional isomers of difluorobiphenyl carboxylic acid.

  • Electronic Structure Analysis: Gaining insights into the electron distribution within the aromatic rings.

However, the presence of fluorine, a spin-active nucleus (¹⁹F, I = ½), introduces a layer of complexity to the ¹³C NMR spectra of these compounds. The coupling between ¹³C and ¹⁹F nuclei (J-coupling) results in the splitting of carbon signals, which can make spectral interpretation challenging. A thorough understanding of these coupling interactions is therefore essential for accurate analysis.

Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra of Fluorinated Compounds

Obtaining a high-resolution and informative ¹³C NMR spectrum of a difluorobiphenyl carboxylic acid requires careful consideration of the experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10-20 mg of the difluorobiphenyl carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton and carbon.[1]

    • Use a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve better signal dispersion.

    • Tune and match the probe for both ¹³C and ¹H frequencies. If ¹⁹F decoupling is to be performed, the probe must also be tuned for the ¹⁹F frequency.

  • Data Acquisition:

    • Standard ¹³C{¹H} Experiment: This is the most common ¹³C NMR experiment where the protons are decoupled to simplify the spectrum by removing ¹³C-¹H couplings.

      • A spectral width of approximately -10 to 220 ppm is typically sufficient to cover the signals of both aromatic and carboxylic carbons.

      • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have longer relaxation times and weaker signals.

    • ¹³C{¹H, ¹⁹F} Triple Resonance Experiment (Recommended): To simplify the spectrum further, simultaneous decoupling of both ¹H and ¹⁹F is highly advantageous.[2] This experiment removes all splittings due to C-H and C-F couplings, resulting in sharp singlet peaks for each carbon. This greatly facilitates the initial assignment of chemical shifts.

    • Gated ¹H-Decoupled ¹³C NMR: This experiment can be used to observe the C-F coupling constants without the influence of the Nuclear Overhauser Effect (NOE) from protons, which can affect signal intensities.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample (10-20 mg in 0.5 mL solvent) filter Filter if necessary dissolve->filter transfer Transfer to NMR tube filter->transfer setup Instrument Setup (Tuning & Matching) transfer->setup c13h ¹³C{¹H} Experiment setup->c13h c13hf ¹³C{¹H, ¹⁹F} Experiment (Recommended) setup->c13hf gated Gated Decoupling (for J-coupling) setup->gated ft Fourier Transform c13h->ft c13hf->ft gated->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference

Caption: A streamlined workflow for acquiring high-quality ¹³C NMR data.

Analysis of ¹³C NMR Data: A Case Study of a Difluorobiphenyl Carboxylic Acid

Expected Chemical Shift Regions:

  • Carboxylic Carbon (-COOH): This carbon is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[3] Its exact chemical shift will be influenced by the solvent and any intramolecular hydrogen bonding.

  • Aromatic Carbons: The twelve aromatic carbons will appear in the range of approximately 110 to 165 ppm. The substitution pattern of the fluorine atoms and the carboxylic acid group will significantly influence the chemical shifts of the individual carbons.

    • Carbons directly bonded to fluorine (C-F): These carbons will experience a large downfield shift due to the high electronegativity of fluorine and will appear as doublets with large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz.

    • Carbons ortho and meta to fluorine: These carbons will also show splitting due to two-bond (²JCF) and three-bond (³JCF) couplings, which are smaller in magnitude (typically 15-25 Hz for ²JCF and 5-10 Hz for ³JCF).

    • Carbons on the non-fluorinated ring: The chemical shifts of these carbons will be influenced by the electronic effects of the difluorophenyl group and the carboxylic acid.

Predicted ¹³C NMR Data for 2',4'-difluoro-[1,1'-biphenyl]-4-carboxylic acid:

The following table provides a predicted range for the chemical shifts and key coupling constants for our hypothetical molecule. These predictions are based on data from similar fluorinated aromatic compounds and general principles of NMR spectroscopy.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)Multiplicity
-C OOH168 - 175-s
C-1138 - 142-t (small ⁴JCF)
C-2, C-6128 - 132-d
C-3, C-5129 - 133-d
C-4145 - 150-t (small ⁵JCF)
C-1'125 - 130d (²JCF ≈ 20)d
C-2'158 - 162dd (¹JC2'-F' ≈ 250, ²JC2'-F4' ≈ 15)dd
C-3'112 - 116d (²JC3'-F2' ≈ 22)d
C-4'160 - 164dd (¹JC4'-F4' ≈ 255, ²JC4'-F2' ≈ 15)dd
C-5'118 - 122d (³JC5'-F4' ≈ 8)d
C-6'130 - 134dd (³JC6'-F2' ≈ 5, ⁴JC6'-F4' ≈ 3)dd

Diagram Illustrating Structure-Spectrum Correlation:

Caption: Correlation between the carbon atoms and their predicted ¹³C NMR signals.

Causality Behind Experimental and Interpretive Choices

  • Why ¹³C{¹H, ¹⁹F} Decoupling is Crucial: Standard ¹³C{¹H} spectra of fluorinated compounds can be exceedingly complex due to the presence of multiple C-F couplings over one to several bonds. This often leads to overlapping multiplets that are difficult to assign. By simultaneously decoupling both protons and fluorine nuclei, each unique carbon collapses to a single line, providing a clear and unambiguous chemical shift. This is the foundational experiment for assigning the carbon skeleton.

  • The Role of 2D NMR: For unambiguous assignment of all carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

    • HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

    • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Predictive Software and Databases: While experimental data is the gold standard, computational tools that predict ¹³C NMR spectra can be a valuable aid in the initial assignment process. These programs use empirical data from large databases to estimate chemical shifts and coupling constants.

Troubleshooting and Advanced Considerations

  • Low Signal-to-Noise Ratio: Quaternary carbons and carbons with long relaxation times can have weak signals. Increasing the number of scans or using a higher concentration of the sample can help to improve the signal-to-noise ratio.

  • Overlapping Signals: Even with decoupling, some carbon signals in the aromatic region may overlap. Running the spectrum in a different solvent can sometimes induce small changes in chemical shifts, leading to better resolution. Higher field NMR instruments also provide greater signal dispersion.

  • Ambiguous Assignments: In cases of severe signal overlap or complex coupling patterns, advanced 2D NMR experiments like 1,1-ADEQUATE or C-C INADEQUATE, which show direct carbon-carbon correlations, can provide definitive assignments, although they require significantly more sample and longer acquisition times.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural characterization of difluorobiphenyl carboxylic acids. While the presence of fluorine introduces complexities in the form of C-F coupling, a systematic approach involving appropriate experimental design, including ¹³C{¹H, ¹⁹F} triple resonance experiments, and the use of 2D NMR techniques, allows for a complete and unambiguous assignment of the carbon skeleton. This detailed structural information is vital for researchers in medicinal chemistry and materials science to establish structure-activity relationships and to drive the development of novel compounds with desired properties.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361. [Link]

  • Akutsu, H., & Nishimura, Y. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 1(1), 3-15. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid is not extensively available in public literature. This guide provides an in-depth analysis of its potential biological activities based on its close structural analog, Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid), a well-characterized non-steroidal anti-inflammatory drug (NSAID) also known for its activity in treating transthyretin amyloidosis. The experimental protocols and mechanistic insights described herein are based on established methodologies for evaluating compounds of this class.

Introduction: A Tale of Two Analogs

3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a fluorinated biphenyl carboxylic acid derivative. While it is primarily documented as a key intermediate in the synthesis of pharmaceuticals, its structural similarity to the well-known drug Diflunisal suggests a potential for significant biological activity.[1] The only structural difference between the two molecules is a hydroxyl group at the 4-position of the phenyl ring bearing the carboxylic acid in Diflunisal. This seemingly minor difference can have profound effects on a molecule's pharmacokinetic profile and its interaction with biological targets. However, the shared biphenyl scaffold and the difluoro substitution pattern provide a strong rationale for exploring its potential as both an anti-inflammatory agent and a protein stabilizer.

This guide will delve into the two primary biological activities of its analog, Diflunisal, as a predictive model for the potential activities of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid: inhibition of cyclooxygenase (COX) enzymes and stabilization of the transthyretin (TTR) protein. We will explore the underlying mechanisms, provide detailed protocols for in vitro evaluation, and discuss the potential implications for drug discovery and development.

Section 1: Potential Anti-inflammatory Activity via Cyclooxygenase Inhibition

The hallmark of many NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2] Diflunisal is a non-selective inhibitor of both COX-1 and COX-2.[3]

Mechanism of Action: The Arachidonic Acid Cascade

COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric lining, while COX-2 is inducible and is primarily associated with the inflammatory response.[2] By inhibiting these enzymes, compounds like Diflunisal reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[2][4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation GI Mucosal Protection Thromboxane->Platelet_Aggregation NSAID 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (Potential Inhibitor) NSAID->COX1 NSAID->COX2

Figure 1: Simplified Arachidonic Acid Cascade and Point of NSAID Inhibition.
Experimental Protocol: In Vitro Human Whole Blood Assay for COX-1/COX-2 Inhibition

This assay provides a physiologically relevant environment to assess the inhibitory potential of a compound on COX-1 and COX-2.[5]

1. Objective: To determine the IC50 (half-maximal inhibitory concentration) of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid for COX-1 and COX-2.

2. Materials:

  • Freshly drawn human venous blood (anticoagulant: heparin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid.

  • Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

  • Phosphate-buffered saline (PBS).

  • DMSO (vehicle control).

  • Reference compounds (e.g., Celecoxib for COX-2, SC-560 for COX-1).

3. Methodology:

  • COX-2 Inhibition:

    • Dispense 1 mL of heparinized whole blood into sterile tubes.

    • Add the test compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

    • Pre-incubate for 15 minutes at 37°C.

    • Induce COX-2 expression by adding LPS (10 µg/mL).

    • Incubate for 24 hours at 37°C in a humidified incubator.

    • Centrifuge at 2,000 x g for 10 minutes to separate plasma.

    • Measure the PGE2 concentration in the plasma using an ELISA kit according to the manufacturer's instructions.

  • COX-1 Inhibition:

    • Dispense 1 mL of heparinized whole blood into sterile tubes.

    • Add the test compound at various concentrations.

    • Incubate for 1 hour at 37°C to allow for blood clotting (this stimulates platelet COX-1).

    • Centrifuge to separate serum.

    • Measure the TXB2 concentration in the serum using an ELISA kit.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Quantitative Data: Diflunisal COX Inhibition
EnzymeIC50 (µM)
COX-1~2.5
COX-2~1.0

Note: IC50 values can vary depending on the assay conditions. The values presented are representative.

Section 2: Potential Stabilization of Transthyretin (TTR)

A more recently explored activity of Diflunisal is its ability to stabilize the transthyretin (TTR) protein. This has led to its off-label use in treating transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[6]

Mechanism of Action: Preventing Amyloidogenesis

TTR is a tetrameric protein primarily produced in the liver. In ATTR, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, particularly the heart and nerves. Small molecule stabilizers like Diflunisal bind to the thyroxine-binding sites on the TTR tetramer, strengthening the interactions between the monomers and increasing the energy barrier for dissociation. This kinetic stabilization prevents the formation of amyloidogenic monomers, thereby halting the progression of the disease.[7]

TTR_Stabilization cluster_pathway TTR Amyloidogenesis Pathway TTR_Tetramer Native TTR Tetramer TTR_Monomer Amyloidogenic Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer TTR_Tetramer->Stabilized_TTR Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Stabilizer 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (Potential Stabilizer) Stabilizer->Stabilized_TTR

Figure 2: Mechanism of Transthyretin (TTR) Stabilization.
Experimental Protocol: In Vitro TTR Fibril Formation Assay

This assay evaluates the ability of a compound to inhibit the acid-induced dissociation and subsequent aggregation of TTR.[8]

1. Objective: To determine the efficacy of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid in preventing TTR fibril formation.

2. Materials:

  • Recombinant human wild-type TTR.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Sodium acetate buffer (pH 7.0 and pH 4.4).

  • Thioflavin T (ThT).

  • 96-well black, clear-bottom microplates.

  • Fluorometric plate reader.

3. Methodology:

  • Prepare a solution of TTR (e.g., 0.4 mg/mL) in sodium acetate buffer (pH 7.0).
  • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a known stabilizer (e.g., Diflunisal).
  • Add the TTR solution to each well.
  • Incubate for 1 hour at 37°C to allow for compound binding.
  • Induce fibril formation by adding sodium acetate buffer to lower the pH to 4.4.
  • Incubate the plate at 37°C with shaking for 72 hours.
  • After incubation, add Thioflavin T to each well.
  • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

4. Data Analysis:

  • Calculate the percentage of inhibition of fibril formation for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Quantitative Data: Diflunisal TTR Stabilization
ParameterValue
Binding Affinity (Kd)~407 nM

Note: Binding affinity can vary based on experimental conditions. This value is representative of published data.[9]

Pharmacokinetic Profile: A Note of Caution

Diflunisal exhibits a longer half-life compared to other NSAIDs, which is attributed to its high plasma protein binding and slow clearance.[2] It is primarily metabolized in the liver through glucuronidation.[10] The absence of the 4-hydroxy group in 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid would significantly alter its metabolic fate, as this is a primary site for conjugation. This could lead to a different pharmacokinetic profile, potentially affecting its efficacy and safety.

Discussion and Future Directions

The structural similarity between 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid and Diflunisal provides a strong foundation for hypothesizing its potential biological activities. It is plausible that the target compound exhibits inhibitory activity against COX-1 and COX-2, as well as the ability to stabilize the TTR tetramer.

However, the absence of the 4-hydroxy group is a critical structural modification. This could:

  • Alter Binding Affinity: The hydroxyl group may form key hydrogen bonds within the active sites of COX enzymes or the thyroxine-binding pocket of TTR. Its absence could either decrease or, in some cases, unexpectedly increase binding affinity.

  • Impact Pharmacokinetics: As mentioned, the lack of a primary site for glucuronidation will alter the metabolic pathway, potentially leading to a longer half-life or the formation of different metabolites.

  • Change Physicochemical Properties: Properties such as solubility and lipophilicity will be affected, which in turn influences absorption and distribution.

The next logical step for researchers interested in this compound is to perform the in vitro assays described in this guide. Direct measurement of its IC50 values for COX-1/COX-2 inhibition and TTR stabilization will provide definitive evidence of its biological activity and selectivity. Should promising activity be observed, further studies into its pharmacokinetic profile and in vivo efficacy would be warranted.

References

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  • Wikipedia. (2024). Diflunisal.
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  • A2B Chem. (n.d.). [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-4-hydroxy-.
  • BLDpharm. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.
  • Patsnap Synapse. (2023). Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
  • Royal Society of Chemistry. (n.d.).
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  • Penchala, S. C., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PMC - NIH.
  • Revista Española de Cardiología. (n.d.). Safety and efficacy of diflunisal in transthyretin cardiac amyloidosis.
  • Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed.
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  • MDPI. (n.d.). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors.
  • Google Patents. (n.d.). CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
  • National Center for Biotechnology Information. (2018). Diflunisal.
  • MDPI. (2021). Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption.
  • JACC: Journal of the American College of Cardiology. (2019).
  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Taylor & Francis Online. (2022). Characterising diflunisal as a transthyretin kinetic stabilizer at relevant concentrations in human plasma using subunit exchange.
  • ChemRxiv. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
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An In-depth Technical Guide to the Solubility of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Parameter of Solubility in Pharmaceutical Research

Physicochemical Profile of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of approximately 234.20 g/mol .[2]

Table 1: Key Physicochemical Properties of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

PropertyValueSource
Molecular Formula C₁₃H₈F₂O₂PubChem[2]
Molecular Weight 234.20 g/mol PubChem[2]
XLogP3 3.3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

The XLogP3 value of 3.3 suggests a significant degree of lipophilicity, which indicates that the compound is likely to be more soluble in non-polar organic solvents than in water. The presence of a carboxylic acid group, however, introduces a polar functional group capable of hydrogen bonding, which will influence its solubility in polar protic and aprotic solvents.

Theoretical Considerations for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. The solubility of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid in a given organic solvent will be governed by the interplay of its molecular structure and the properties of the solvent.

The Role of the Biphenyl Core and Fluorine Substitution

The rigid, non-polar biphenyl core contributes significantly to the compound's lipophilicity. The fluorine atoms, while electronegative, have a limited impact on increasing polarity due to their small size and the overall non-polar nature of the aromatic rings. This structural component favors solubility in non-polar solvents such as toluene and hexane, and in moderately polar aprotic solvents that can accommodate the aromatic system, such as tetrahydrofuran (THF).

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a polar, protic functional group that can engage in hydrogen bonding as both a donor and an acceptor. This feature is key to its solubility in polar protic solvents like alcohols (methanol, ethanol) and in polar aprotic solvents with hydrogen bond accepting capabilities, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Acid-Base Chemistry in Solubility

As a carboxylic acid, the compound's solubility can be dramatically influenced by the pH of the medium. In basic organic solvents or in the presence of a base, it will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in polar solvents.

Estimated Solubility Profile

In the absence of direct experimental data for 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid, we can draw reasonable estimations from a structurally similar compound, 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known as Diflunisal. For Diflunisal, the following solubility data has been reported:

  • Ethanol: Approximately 25 mg/mL

  • DMSO: Approximately 25 mg/mL

  • DMF: Approximately 30 mg/mL

Given the structural similarities, it is plausible to expect that 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid will exhibit comparable solubility in these polar aprotic and protic solvents.

Table 2: Predicted Solubility of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Methanol/Ethanol Polar ProticHighHydrogen bonding with the carboxylic acid group.
Acetone Polar AproticModerate to HighDipole-dipole interactions and some hydrogen bond accepting capability.
Tetrahydrofuran (THF) Polar AproticModerateGood solvent for the biphenyl core with some polarity.
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong hydrogen bond acceptor, effectively solvating the carboxylic acid.
N,N-Dimethylformamide (DMF) Polar AproticHighStrong hydrogen bond acceptor, similar to DMSO.
Acetonitrile Polar AproticModerateLess polar than DMSO and DMF, but should still offer reasonable solubility.
Dichloromethane (DCM) Non-polarLow to ModerateCan solvate the biphenyl core but offers poor interaction with the carboxylic acid.
Toluene/Hexane Non-polarLowFavorable for the non-polar biphenyl structure, but very poor for the carboxylic acid.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following detailed protocol outlines the equilibrium solubility method, a robust and reliable technique for determining the solubility of a compound in various solvents.

Materials and Equipment
  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker/incubator set to a specific temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step ensures a clear supernatant for analysis.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Weigh excess compound B Add known volume of solvent A->B C Incubate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute for analysis E->F G Analyze by HPLC F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I G cluster_compound 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid cluster_solvents Solvent Interactions Compound Biphenyl Core Fluorine Substituents Carboxylic Acid NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Compound:f0->NonPolar Favorable (van der Waals) PolarAprotic Polar Aprotic Solvents (e.g., DMSO, THF) Compound:f2->PolarAprotic Favorable (H-bond acceptor) Compound:f1->PolarAprotic Minor interaction PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Compound:f2->PolarProtic Highly Favorable (H-bond donor/acceptor)

Caption: Structure-Solubility Interaction Diagram.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid is not widely available, related compounds such as 3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid are classified as irritants. [3]Therefore, it is prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

While a definitive, quantitative solubility profile for 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid in various organic solvents is not yet established in the public domain, this guide provides a robust framework for researchers. By understanding its physicochemical properties and the theoretical principles of solubility, one can make informed predictions. Furthermore, the detailed experimental protocol herein offers a clear and reliable path to determining these crucial values in the laboratory. The insights and methodologies presented in this guide are intended to empower scientists in their pursuit of developing novel and effective pharmaceutical agents.

References

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A Senior Application Scientist's Guide to the Safe Handling of Difluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Difluorinated Biphenyls

Difluorinated biphenyls represent a cornerstone scaffold in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the biphenyl core dramatically alters molecular properties, enhancing metabolic stability, tuning lipophilicity, and modulating binding affinity—attributes highly sought after in drug development.[1] However, the very chemical characteristics that make these compounds invaluable also necessitate a rigorous and informed approach to their handling and safety.

This guide moves beyond mere procedural checklists. It is designed to provide you, the laboratory professional, with a deep, causality-driven understanding of the hazards associated with difluorinated biphenyls and to equip you with field-proven protocols that ensure a self-validating system of safety. We will explore the "why" behind each recommendation, empowering you to make informed decisions and foster a culture of safety within your team. The fundamental principle is to minimize all potential routes of exposure—dermal, inhalation, and ingestion—by treating these compounds with the respect their chemical reactivity and toxicological potential demand.[2]

Hazard Identification and Risk Assessment: Know Your Compound

A thorough risk assessment is the foundation of safe laboratory practice.[2] For difluorinated biphenyls, this requires an understanding of both their toxicological profile and their physicochemical properties. While data for every specific isomer may be limited, the general class hazards for fluorinated aromatic compounds provide a strong basis for cautious handling.[3]

Toxicological Profile

Difluorinated biphenyls, like their parent compound biphenyl, are primarily crystalline solids or high-boiling point liquids.[4][5] The primary routes of occupational exposure are inhalation of dust or aerosols and dermal contact.[6]

  • Acute Effects : Direct contact can cause significant irritation to the skin and eyes.[6] Inhalation of dust may lead to irritation of the nose, throat, and respiratory tract, resulting in symptoms like coughing or shortness of breath.[4]

  • Chronic Effects : Long-term exposure to biphenyl compounds may pose risks to the liver and nervous system.[4] While specific long-term data for many difluorinated analogues are scarce, it is prudent to assume that they may present similar or additional hazards.[2] A critical concern with some fluorine-containing compounds is the potential for metabolism into toxic byproducts like fluoroacetic acid, which can disrupt cellular metabolism.[1][7]

  • Environmental Hazard : Many biphenyl derivatives are classified as very toxic to aquatic life, with long-lasting effects.[6][8] This underscores the critical importance of preventing their release into the environment through proper disposal.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazards. While classifications can vary by specific isomer and supplier, the following table summarizes the common hazards associated with this class of compounds.

GHS Pictogram Hazard Class Hazard Statement Significance & Causality

Skin Irritation (Category 2)H315: Causes skin irritation.[6]The aromatic rings and fluorine substituents can interact with skin lipids and proteins, causing inflammation and irritation.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[6]The fine particulate nature of solids or splashes of liquids can cause significant mechanical and chemical irritation to sensitive eye tissues.
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation.[6]Inhaled fine particles can lodge in the respiratory tract, leading to an inflammatory response.

Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects.[6][8]The low water solubility and persistence of these compounds lead to bioaccumulation in aquatic ecosystems, posing a significant long-term threat.

The Control Hierarchy: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety is paramount. The hierarchy of controls prioritizes eliminating hazards at their source.

Primary Engineering Controls: Your First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. Reliance on PPE alone is an insufficient safety strategy.

  • Certified Chemical Fume Hood : All manipulations of difluorinated biphenyls, especially weighing of powders and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment is critical to prevent the inhalation of fine dust particles or vapors.[2]

  • Ventilation : Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the hazard. It must be selected carefully and used correctly.[9]

  • Eye Protection : Safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a risk of splashing, chemical splash goggles are required.[5][8]

  • Hand Protection : Glove selection is critical. The table below provides guidance, but it is essential to consult the glove manufacturer's compatibility charts for the specific solvent being used.

Glove Material Use Case Rationale
Nitrile Handling solids, preparing solutions in common organic solvents (short-term contact).Good general-purpose chemical resistance, excellent dexterity.
Neoprene Working with a broader range of solvents or for extended periods.Offers enhanced protection against a wider spectrum of chemicals compared to nitrile.
Butyl Rubber When working with highly aggressive or penetrating solvents.Provides superior resistance to many organic solvents but may reduce dexterity.
  • Protective Clothing : A flame-resistant lab coat must be worn and fully buttoned.[9] Ensure it is kept clean and laundered professionally to avoid cross-contamination.

  • Respiratory Protection : For most lab-scale operations within a fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-certified respirator with organic vapor cartridges may be necessary.[8] Use of such equipment requires formal training and fit-testing.[10]

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating systems, incorporating checks and balances to minimize risk.

Protocol: Weighing and Dispensing Solid Difluorinated Biphenyls
  • Preparation : Don all required PPE (lab coat, safety glasses/goggles, appropriate gloves).

  • Work Area Setup : Perform all work inside a certified chemical fume hood. Place a disposable absorbent bench liner on the work surface to contain any minor spills.

  • Tare Container : Place a clean, appropriately sized vial or beaker on the analytical balance and tare it.

  • Dispensing : Using a dedicated, clean spatula, carefully transfer the desired amount of the compound from the stock bottle to the tared container.

    • Causality Check: Using a dedicated spatula prevents cross-contamination of the stock bottle.[9] Dispensing slowly and close to the container surface minimizes the generation of airborne dust.

  • Cleaning : After weighing, carefully clean the spatula with a solvent-dampened wipe. Place the wipe into a designated solid hazardous waste container.

  • Sealing : Tightly cap both the stock bottle and the container with the weighed compound before removing them from the fume hood.[9]

Experimental Workflow: A Safety-Integrated Approach

The following diagram illustrates a typical experimental workflow, embedding safety checkpoints at each critical stage.

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Reaction & Disposal A 1. Risk Assessment Review SDS & SOPs B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Prepare Fume Hood (Verify airflow, use bench liner) B->C D 4. Weigh Reagents (Slow dispensing, dedicated tools) C->D E 5. Assemble Apparatus (Secure clamps, check glassware) D->E F 6. Add Solvents & Reagents (Controlled addition, monitor temp) E->F G 7. Run Reaction (Constant monitoring) F->G H 8. Quench & Work-up (Cool reaction, slow addition) G->H I 9. Segregate Waste (Halogenated vs. Non-Halogenated) H->I J 10. Decontaminate (Clean glassware & surfaces) H->J I->J K 11. Doff PPE & Wash Hands J->K

Caption: A safety-centric workflow for reactions involving difluorinated biphenyls.

Storage and Waste Management

Proper storage and disposal are as important as safe handling to protect both laboratory personnel and the environment.

Storage Requirements
  • Segregation : Store difluorinated biphenyls away from incompatible materials, particularly strong oxidizing agents.[11][12] They should be stored separately from acids and bases.[12]

  • Location : Store containers in a cool, dry, and well-ventilated area.[8][13] Keep them in tightly closed, clearly labeled containers.[8][13]

  • Labeling : All containers must be clearly labeled with the full chemical name and any relevant hazard warnings.[13][14]

Waste Disposal: A Critical Responsibility

Difluorinated biphenyls are halogenated organic compounds. Their waste must be handled according to specific protocols to ensure environmental protection and regulatory compliance.

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste.[15][16][17] The disposal methods are different, and cross-contamination significantly increases disposal costs and environmental impact.[16][17]

  • Waste Containers : Collect all waste (solid and liquid) containing difluorinated biphenyls in designated, leak-proof, and properly labeled hazardous waste containers.[14][18]

  • Labeling : The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents.[14][16]

  • Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour halogenated organic waste down the drain.[16][18]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.

Spill Response

The response to a spill depends on its size and location. Always err on the side of caution.[19]

SpillResponse Start Spill Occurs Alert Alert personnel in immediate area Start->Alert Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<100 mL, Contained) Assess->SmallSpill Small & Manageable LargeSpill Large Spill (>100 mL or Uncontained) Assess->LargeSpill Large or Hazardous SmallSteps 1. Don appropriate PPE. 2. Confine spill with absorbent pads. 3. Clean from outside in. 4. Place waste in sealed bag. SmallSpill->SmallSteps LargeSteps 1. EVACUATE the area. 2. Close doors behind you. 3. Call Emergency Services (911). 4. Report to supervisor. LargeSpill->LargeSteps Cleanup Dispose of waste as halogenated hazardous waste. SmallSteps->Cleanup

Caption: A decision-making flowchart for chemical spill response.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4][5][10] Seek medical attention.

  • Eye Contact : Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[5]

Conclusion

Working with difluorinated biphenyl compounds offers significant scientific rewards, but it demands a commensurate level of safety consciousness. By understanding the underlying reasons for safety protocols—from the toxicological risks to the principles of waste segregation—researchers can create a robust and self-validating safety culture. Adherence to the principles of the control hierarchy, meticulous execution of handling protocols, and preparedness for emergencies are the cornerstones of responsible and successful science.

References

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  • Thliveris, A. T., & Török, B. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 756–758. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • HAZMAT Spill Response Procedures. (n.d.). Ion Science UK. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • Stahl, T., Mattern, D., & Brunn, H. (2011). Toxicology of perfluorinated compounds. Environmental Sciences Europe, 23(1), 38. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the biphenyl carboxylic acid motif is a privileged scaffold, forming the structural core of numerous therapeutic agents, particularly in the realm of anti-inflammatory drugs.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal feature this core structure, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold represents a strategic starting point for the development of new chemical entities with potentially enhanced pharmacological profiles.

The incorporation of fluorine atoms is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[3] Strategic fluorination can block metabolically labile sites, thereby increasing metabolic stability and prolonging the in vivo half-life of a drug.[3] Furthermore, the high electronegativity of fluorine can influence the acidity of the carboxylic acid group and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, potentially leading to improved binding affinity and potency.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid for structure-activity relationship (SAR) studies. We will detail robust synthetic protocols for the preparation of the core scaffold and its subsequent modification into a variety of derivatives, including amides, esters, and bioisosteric replacements of the carboxylic acid moiety. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a clear understanding of the experimental choices.

Part 1: Synthesis of the Core Scaffold: 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

The most versatile and widely employed method for the synthesis of unsymmetrical biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester. For the synthesis of our target scaffold, we will couple 3-bromo-benzoic acid with (3,4-difluorophenyl)boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol utilizes a palladium-on-carbon (Pd/C) catalyst, which is a heterogeneous, cost-effective, and easily removable alternative to homogeneous palladium catalysts.[5] The use of an aqueous solvent system makes this a greener and more environmentally friendly procedure.[4]

Materials:

  • 3-Bromobenzoic acid

  • (3,4-Difluorophenyl)boronic acid

  • Palladium on carbon (5% Pd/C, 50% water wet)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • 3 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.00 mmol, 1.0 eq), (3,4-difluorophenyl)boronic acid (1.10 mmol, 1.1 eq), and sodium carbonate (2.00 mmol, 2.0 eq).

  • Add 10 mL of deionized water to the flask.

  • To the stirred mixture, add 5% Pd/C (0.05 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with 3 M HCl. A precipitate should form.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • For further purification, dissolve the crude product in THF, filter to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure to yield the pure 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Self-Validation: The successful synthesis should be confirmed by standard analytical techniques. The expected mass can be verified by MS, and the structure confirmed by ¹H and ¹³C NMR spectroscopy.

Part 2: Derivatization Strategies for SAR Exploration

The carboxylic acid moiety of the core scaffold is the primary handle for derivatization. By modifying this functional group, researchers can probe its role in target binding and systematically alter the physicochemical properties of the molecule, such as lipophilicity, solubility, and hydrogen bonding capacity.

Strategy 1: Amide Bond Formation

Rationale: Converting the carboxylic acid to an amide is a classic strategy in medicinal chemistry. Amides are generally more metabolically stable than esters and can introduce new hydrogen bond donor and acceptor capabilities, which can lead to new or enhanced interactions with the biological target.[6] The diverse array of commercially available amines allows for the exploration of a wide range of steric and electronic properties at this position. For electron-deficient aryl carboxylic acids, standard coupling reagents like EDC in combination with an activating agent such as HOBt and a base are effective.[7]

Materials:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).

  • Add EDC·HCl (1.2 mmol, 1.2 eq), HOBt (1.2 mmol, 1.2 eq), and DIPEA (2.5 mmol, 2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 25 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Strategy 2: Esterification

Rationale: Esterification is another fundamental derivatization that allows for the fine-tuning of lipophilicity and steric bulk.[8] Esters can also act as prodrugs, which are cleaved in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic and cost-effective method, particularly for aryl carboxylic acids.[9]

Materials:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol, isopropanol), used in excess as the solvent

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol, 1.0 eq) in the desired alcohol (10 mL).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether (25 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography if necessary.

Strategy 3: Bioisosteric Replacement of the Carboxylic Acid

Rationale: In some cases, the carboxylic acid moiety can be a liability, leading to poor oral bioavailability or rapid metabolism. Replacing the carboxylic acid with a bioisostere, a group with similar steric and electronic properties, can mitigate these issues while retaining biological activity.[3] Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides.

Rationale: The tetrazole ring is a well-established bioisostere of the carboxylic acid group due to its similar pKa and planar geometry.[10] The conversion of a carboxylic acid to a tetrazole typically proceeds via a nitrile intermediate.

Step A: Synthesis of the Nitrile Intermediate

  • Amide Formation: Convert the 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid to the corresponding primary amide using the EDC/HOBt coupling protocol described above, with ammonia or an ammonia source as the amine.

  • Dehydration to Nitrile:

    • Materials: 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxamide, Phosphorus oxychloride (POCl₃), Pyridine (anhydrous).

    • Procedure: In a dry flask, dissolve the amide (1.0 mmol) in anhydrous pyridine (5 mL). Cool the solution in an ice bath and slowly add POCl₃ (1.5 mmol). Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Cool, pour onto ice water, and extract with an organic solvent like dichloromethane. Wash the organic layer, dry, and concentrate to obtain the nitrile. Purify by chromatography.

Step B: Cycloaddition to Form the Tetrazole

Materials:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carbonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the nitrile (1.0 mmol) in anhydrous DMF (5 mL).

  • Add sodium azide (1.5 mmol) and triethylamine hydrochloride (1.5 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Cool the mixture, acidify with dilute HCl, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify the resulting tetrazole by recrystallization or chromatography.

Rationale: N-acyl sulfonamides are another class of carboxylic acid bioisosteres that can offer improved properties. A common route involves the activation of the carboxylic acid to an acid chloride, followed by reaction with a sulfonamide.

Step A: Formation of the Acyl Chloride

Materials:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • Catalytic amount of DMF (if using oxalyl chloride)

Procedure:

  • In a dry flask, suspend the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

  • Add thionyl chloride (2.0 mmol) and heat to reflux for 2-3 hours. Alternatively, add oxalyl chloride (1.5 mmol) and a drop of DMF at room temperature.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step B: Coupling with a Sulfonamide

Materials:

  • Crude 3',4'-difluoro-[1,1'-biphenyl]-3-carbonyl chloride

  • Desired sulfonamide (e.g., benzenesulfonamide)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the desired sulfonamide (1.1 mmol) in anhydrous DCM (5 mL) and cool in an ice bath.

  • Add pyridine (1.5 mmol).

  • Slowly add a solution of the crude acyl chloride (1.0 mmol) in anhydrous DCM (2 mL).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture with dilute HCl, water, and brine.

  • Dry the organic layer, concentrate, and purify the N-acyl sulfonamide product by chromatography or recrystallization.

Part 3: Data Presentation and Visualization

Illustrative SAR Data Table

To guide the derivatization strategy, it is useful to consider how modifications to a similar scaffold have impacted biological activity. The following table presents hypothetical, yet plausible, IC₅₀ data for a series of biphenyl carboxylic acid derivatives against a target enzyme (e.g., COX-2), based on known SAR trends for this class of compounds.[11]

Compound IDR GroupTarget IC₅₀ (µM)
Scaffold -OH10.14
Amide-1 -NH-Ph8.5
Amide-2 -NH-CH₂Ph5.2
Amide-3 -NH-(4-F-Ph)6.8
Ester-1 -OCH₃15.3
Ester-2 -OCH₂CH₃18.9
Tetrazole 5-tetrazolyl9.5
AcylSulfonamide -NHSO₂Ph7.9

Note: These values are for illustrative purposes to demonstrate potential SAR trends.

Experimental and Logical Workflows (Graphviz)

Visualizing the synthetic and strategic workflows can aid in planning and execution.

Diagram 1: Overall Derivatization Strategy

Derivatization_Strategy Core 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Amide Amide Derivatives Core->Amide Amine Library, EDC/HOBt Ester Ester Derivatives Core->Ester Alcohol Library, H₂SO₄ Bioisostere Bioisostere Replacements Core->Bioisostere Multi-step Synthesis SAR SAR Analysis & Lead Optimization Amide->SAR Ester->SAR Bioisostere->SAR

Caption: High-level overview of derivatization pathways for SAR studies.

Diagram 2: Bioisostere Synthesis Workflow

Bioisostere_Workflow cluster_tetrazole Tetrazole Synthesis cluster_sulfonamide Acyl Sulfonamide Synthesis Carboxylic_Acid_T Carboxylic Acid Amide_T Primary Amide Carboxylic_Acid_T->Amide_T NH₃, EDC Nitrile Nitrile Amide_T->Nitrile POCl₃ Tetrazole Tetrazole Nitrile->Tetrazole NaN₃ Carboxylic_Acid_S Carboxylic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid_S->Acyl_Chloride SOCl₂ Acyl_Sulfonamide N-Acyl Sulfonamide Acyl_Chloride->Acyl_Sulfonamide R-SO₂NH₂, Pyridine

Caption: Step-wise synthetic routes to key carboxylic acid bioisosteres.

Conclusion

The 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold is a promising starting point for the discovery of novel therapeutic agents. The strategic derivatization of the carboxylic acid moiety allows for a thorough investigation of the structure-activity relationships governing the biological activity of this class of compounds. The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of amides, esters, and carboxylic acid bioisosteres. By systematically applying these methods and analyzing the resulting biological data, researchers can effectively navigate the lead optimization process and advance the development of new drug candidates.

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  • (2018). (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. ResearchGate. [Link]

  • (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

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Application Notes and Protocols: Synthesis and Evaluation of Difluorobiphenyl Carboxylic Acids as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Enzyme Inhibitor Design

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to achieve these objectives. The unique electronic properties and relatively small size of the fluorine atom allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups, profoundly influencing a molecule's conformational preferences, metabolic stability, and binding affinity to target proteins.[1][2] The difluorobiphenyl carboxylic acid scaffold, in particular, has garnered significant attention as a privileged structure in the design of enzyme inhibitors. The biphenyl moiety provides a rigid framework for orienting functional groups within an enzyme's active site, while the difluoro substitution can enhance binding interactions and improve metabolic resistance. The carboxylic acid group often serves as a key pharmacophore, mimicking a substrate or engaging in crucial hydrogen bonding interactions with active site residues.

This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of a representative difluorobiphenyl carboxylic acid, followed by its evaluation as an inhibitor of two clinically relevant enzymes: Fatty Acid Amide Hydrolase (FAAH) and microsomal Prostaglandin E synthase-1 (mPGES-1). These enzymes are implicated in a range of pathological conditions, including pain, inflammation, and cancer, making them attractive targets for therapeutic intervention.[3][4]

Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid: A Step-by-Step Protocol

The construction of the difluorobiphenyl core is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and broad functional group tolerance.[2][5]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product A 4-boronophenylcarboxylic acid catalyst Pd Catalyst Base A->catalyst B 1-bromo-2,4-difluorobenzene B->catalyst C 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid catalyst->C

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid.

Materials and Reagents:
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Carboxyphenylboronic acid165.931.66 g10.0
1-Bromo-2,4-difluorobenzene192.991.93 g10.0
Palladium(II) acetate (Pd(OAc)₂)224.5022.5 mg0.1
SPhos410.4782.1 mg0.2
Potassium carbonate (K₂CO₃)138.214.15 g30.0
1,4-Dioxane-50 mL-
Water (degassed)-10 mL-
Ethyl acetate-For extraction-
1 M Hydrochloric acid (HCl)-For work-up-
Brine-For washing-
Anhydrous magnesium sulfate (MgSO₄)-For drying-
Detailed Synthetic Protocol:
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol), 1-bromo-2,4-difluorobenzene (1.93 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add 1,4-dioxane (50 mL) and degassed water (10 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure. Add 100 mL of water and acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol:

Purification of the crude product is achieved by flash column chromatography on silica gel.

ParameterValue
Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseGradient elution: Hexane to 7:3 Hexane/Ethyl Acetate
Column Dimensions40 mm diameter
Sample LoadingDry loading with silica gel
Fraction CollectionBased on TLC analysis
  • Column Preparation: Prepare a silica gel column using the specified mobile phase.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the gradient mobile phase, starting with 100% hexane and gradually increasing the polarity to a 7:3 mixture of hexane and ethyl acetate.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid as a white solid.

Characterization of 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, DMSO-d₆): The proton of the carboxylic acid will appear as a broad singlet at approximately 13.0 ppm.[6][7] Aromatic protons will resonate in the range of 7.20-8.10 ppm, showing characteristic coupling patterns.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon of the carboxylic acid is expected to appear around 167 ppm.[7] The aromatic carbons will resonate in the region of 104-162 ppm, with the carbons attached to fluorine exhibiting characteristic splitting patterns.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ at m/z 233.04.

  • Infrared (IR) Spectroscopy (KBr): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.[8] A strong carbonyl (C=O) stretching absorption will be observed around 1680-1710 cm⁻¹.[8]

Application Protocols: Enzyme Inhibition Assays

The synthesized difluorobiphenyl carboxylic acid can be evaluated for its inhibitory activity against various enzymes. Here, we provide protocols for assessing its effect on FAAH and mPGES-1.

Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay utilizes a fluorogenic substrate to measure FAAH activity. The inhibition of FAAH results in a decreased rate of fluorescent product formation.[9][10]

FAAH_Assay cluster_workflow FAAH Inhibition Assay Workflow A Prepare Reagents: - FAAH Enzyme - Substrate (AMC-arachidonoyl amide) - Inhibitor (Difluorobiphenyl carboxylic acid) - Assay Buffer B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Fluorescence Increase (Ex: 360 nm, Em: 465 nm) C->D E Calculate % Inhibition and IC₅₀ D->E

Caption: Workflow for the FAAH enzyme inhibition assay.

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • AMC-arachidonoyl amide (FAAH substrate)

  • 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (test inhibitor)

  • Known FAAH inhibitor (e.g., JZL195) as a positive control[9]

  • 96-well black microplate

  • Fluorescence microplate reader

  • Reagent Preparation: Prepare a stock solution of the test inhibitor and the positive control in DMSO. Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To the wells of a 96-well plate, add 10 µL of the diluted inhibitor solutions or vehicle (for control wells).

  • Enzyme Addition: Add 80 µL of the FAAH enzyme solution (pre-diluted in assay buffer) to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes at 37 °C.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This assay measures the production of Prostaglandin E₂ (PGE₂) from Prostaglandin H₂ (PGH₂) by mPGES-1. The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA).[11]

mPGES1_Assay cluster_workflow mPGES-1 Inhibition Assay Workflow A Prepare Reagents: - mPGES-1 Enzyme - Substrate (PGH₂) - Inhibitor (Difluorobiphenyl carboxylic acid) - Assay Buffer with GSH B Incubate Enzyme and Inhibitor A->B C Initiate Reaction with PGH₂ B->C D Stop Reaction with SnCl₂ C->D E Quantify PGE₂ Production by EIA D->E

Caption: Workflow for the mPGES-1 enzyme inhibition assay.

  • Human mPGES-1 microsomal preparation[11]

  • Assay Buffer (e.g., 0.1 M Potassium phosphate buffer, pH 7.4)

  • Glutathione (GSH)

  • Prostaglandin H₂ (PGH₂)

  • 2',4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid (test inhibitor)

  • Known mPGES-1 inhibitor (e.g., MK-886) as a positive control[11]

  • Stannous chloride (SnCl₂) solution

  • PGE₂ Enzyme Immunoassay (EIA) kit

  • Reagent Preparation: Prepare a stock solution of the test inhibitor and the positive control in DMSO. Prepare serial dilutions of the inhibitors in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, GSH (final concentration 2.5 mM), and the mPGES-1 microsomal preparation.

  • Inhibitor Addition: Add the diluted inhibitor solutions or vehicle to the reaction mixture.

  • Pre-incubation: Incubate the mixture at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding PGH₂ (final concentration 1 µM).[11]

  • Reaction Termination: After 1 minute, terminate the reaction by adding a solution of SnCl₂ in ethanol.[11]

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each sample using a commercial PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
Synthesis: Low yield of biphenyl productIncomplete reaction; degradation of boronic acid; catalyst deactivation.Ensure all reagents are pure and dry. Degas solvents thoroughly. Consider using a different palladium catalyst/ligand system or a stronger base.[12]
Purification: Co-elution of product with impuritiesInappropriate mobile phase polarity.Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography. Consider using a different stationary phase (e.g., C18 reversed-phase).[13]
Assay: High variability in replicate wellsPipetting errors; inconsistent incubation times; enzyme instability.Use calibrated pipettes and ensure consistent timing for all steps. Keep enzyme preparations on ice.
Assay: No inhibition observed for test compoundThe compound is not an inhibitor at the tested concentrations; insolubility of the compound.Test a wider range of concentrations. Ensure the compound is fully dissolved in the assay buffer; check for precipitation.

Conclusion

The difluorobiphenyl carboxylic acid scaffold represents a valuable starting point for the development of potent and selective enzyme inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate these compounds against a variety of enzymatic targets. The provided enzyme inhibition assay protocols for FAAH and mPGES-1 serve as examples that can be adapted for other enzyme systems. By understanding the structure-activity relationships of this class of compounds, scientists can further optimize their properties to develop novel therapeutics for a range of human diseases.

References

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Application Notes & Protocols: A Guide to Amide Coupling with 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond in Modern Chemistry

The amide bond is an ubiquitous functional group, forming the backbone of proteins and peptides and serving as a cornerstone in a vast array of pharmaceuticals, polymers, and advanced materials.[1] In the realm of drug discovery and medicinal chemistry, the formation of an amide bond is one of the most frequently employed reactions, allowing for the modular assembly of complex molecules from readily available carboxylic acid and amine building blocks.[2][3][4] This guide provides an in-depth examination of the experimental procedures for amide coupling, with a specific focus on the use of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid, a valuable scaffold in contemporary drug design due to the advantageous physicochemical properties imparted by its fluorinated biphenyl motif.

The direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions. The primary obstacle is a rapid and competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[5][6][7][8] Therefore, the central strategy in modern amide synthesis is the activation of the carboxylic acid, converting its hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic to be attacked by the amine nucleophile.[3][6]

The Chemist's Toolkit: Selecting the Appropriate Coupling Reagents

The success of an amide coupling reaction is critically dependent on the choice of activating agents. While a multitude of reagents exist, they can be broadly categorized, each with a distinct mechanism and optimal use case.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are among the most common coupling reagents.[7] Their mechanism involves the reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the amine.

  • The Role of Additives: A crucial consideration when using carbodiimides is the potential for side reactions, including racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which cannot react further.[9] To mitigate these issues and enhance reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included.[9] These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable and less prone to racemization, yet highly reactive towards the amine.[10]

  • Practical Advantages of EDC: For laboratory-scale synthesis, EDC is often preferred over DCC because its corresponding urea byproduct is water-soluble, allowing for easy removal during aqueous work-up procedures.[9][11] In contrast, the dicyclohexylurea formed from DCC is largely insoluble in most organic solvents and must be removed by filtration.

Uronium/Aminium Salts: For Challenging Couplings

Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are renowned for their high efficiency, particularly in difficult cases involving sterically hindered substrates or electron-deficient amines.[2][12][13] HATU's mechanism involves the in-situ formation of a highly reactive HOAt active ester.[14][15] These reactions require the presence of a non-nucleophilic, sterically hindered base, such as N,N-Diisopropylethylamine (DIPEA) , to deprotonate the carboxylic acid without competing in the coupling reaction.[9]

Phosphonium Salts

Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) represent another class of highly effective coupling agents.[3] A key advantage of phosphonium salts is that they do not react with the free amine, which allows for the use of equimolar amounts of the acid and amine, a critical factor when working with valuable or scarce materials.[3]

General Experimental Workflow

The following diagram outlines the typical workflow for an amide coupling reaction, from the initial setup to the final, purified product.

Caption: General workflow for amide coupling.

Detailed Protocol: HATU-Mediated Coupling

This protocol provides a reliable method for the coupling of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid with a representative primary or secondary amine using HATU.

Materials and Reagents:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[3]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for aqueous work-up and column chromatography

  • Ethyl acetate, Hexanes, Saturated aq. NaHCO₃, 1N aq. HCl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv).

  • Solvent Addition: Dissolve the solids in a minimal amount of anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.[6][16]

  • Base Addition: Add DIPEA (2.5 equiv) to the cooled solution dropwise over 1-2 minutes. The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-24 hours. The optimal time can vary depending on the reactivity of the amine.[16]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[16]

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1N aq. HCl (2x), saturated aq. NaHCO₃ (2x), and finally with brine (1x).[16] This sequence removes unreacted starting materials, the water-soluble byproducts of HATU, and the DIPEA salt.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.[1][17]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Comparative Overview of Common Coupling Conditions

The choice of reagents can significantly impact reaction outcomes. The following table summarizes common conditions for different coupling strategies.

Coupling StrategyActivating Agent(s)BaseCommon SolventsTemperatureTypical Reaction TimeKey Considerations
Carbodiimide EDC (1.2 eq), HOBt (1.2 eq)DIPEA or Et₃N (2-3 eq)DCM, DMF, CH₃CN[10]0 °C to RT12-24 hWater-soluble byproducts simplify work-up.[9][11]
Uronium Salt HATU (1.1 eq)DIPEA (2-3 eq)DMF, NMP, DCM0 °C to RT2-12 hHighly efficient, especially for difficult substrates.[2][12]
Phosphonium Salt PyBOP (1.1 eq)DIPEA (2-3 eq)DMF, DCM0 °C to RT4-16 hGood for sensitive substrates; allows for 1:1 stoichiometry.[3]
Acyl Fluoride XtalFluor-E, TFFHDIPEA or CollidineDCM, CH₃CNRT to 80 °C4-24 hEffective for sterically hindered and electron-deficient amines.[2][12]

Mechanistic Insight: The EDC/HOBt Pathway

Understanding the mechanism provides a logical basis for the experimental choices made. The diagram below illustrates the widely accepted pathway for amide formation mediated by EDC and HOBt.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Nucleophilic Attack Acid R-COOH O_Acylisourea [O-Acylisourea Intermediate] (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea OBt_Ester [OBt Active Ester] (Less Prone to Racemization) O_Acylisourea->OBt_Ester + HOBt Urea_1 EDC-Urea (Byproduct) O_Acylisourea->Urea_1 - EDC-Urea HOBt HOBt HOBt->OBt_Ester Amide Amide Product OBt_Ester->Amide + R'-NH₂ HOBt_regen HOBt (Regenerated) OBt_Ester->HOBt_regen - HOBt Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Field Insights & Troubleshooting

  • Anhydrous Conditions: Moisture can hydrolyze the active intermediates and consume the coupling reagents. Always use anhydrous solvents and perform the reaction under an inert atmosphere for best results.

  • Base Selection: For uronium and phosphonium salt couplings, a non-nucleophilic base like DIPEA is essential to prevent it from competing with the desired amine. For carbodiimide reactions, Et₃N is also a common choice.

  • Electron-Deficient Amines: Aromatic amines (anilines) are generally less nucleophilic than aliphatic amines. For these challenging substrates, more potent coupling agents like HATU are recommended, and extended reaction times or gentle heating may be necessary.[10]

  • Purification Challenges: The urea byproduct from EDC is water-soluble, but sometimes traces can persist. A dilute acid wash is crucial for its complete removal. If the final amide product has low polarity, filtering the crude reaction mixture through a small plug of silica gel can be an effective preliminary purification step.

  • Alternative Solvents: While DCM and DMF are common, concerns over their environmental impact have led to the evaluation of greener alternatives. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) have been shown to be effective replacements in many amide coupling protocols.[18]

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic & Biomolecular Chemistry - RSC Publishing. RSC Publishing.
  • Amide Synthesis. Fisher Scientific.
  • 6 - Organic Syntheses Procedure. Organic Syntheses.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide Synthesis. Fisher Scientific.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Process optimization for acid-amine coupling: a c
  • Amine to Amide Mechanism - H
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Thieme.
  • H
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Application Note – Amide coupling 96-well pl
  • Preparation of amides using DCC (video). Khan Academy.

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The Strategic Utility of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Biphenyl Building Block of Strategic Importance

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design and the development of advanced materials. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—make fluorinated organic building blocks highly sought after. Among these, 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid stands out as a versatile and valuable intermediate.

This biphenyl scaffold, adorned with two fluorine atoms on one phenyl ring and a carboxylic acid handle on the other, offers a compelling combination of features for researchers in medicinal chemistry and materials science. The difluorophenyl moiety can significantly enhance the pharmacokinetic profile of a drug candidate by blocking sites of metabolic oxidation.[1][2] The biphenyl core provides a rigid and tunable platform for orienting functional groups in three-dimensional space, a critical aspect in optimizing ligand-receptor interactions. Furthermore, the carboxylic acid group serves as a versatile anchor for a wide array of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application. The following table summarizes key data for 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₃H₈F₂O₂N/A
Molecular Weight 234.20 g/mol [4]
Appearance Off-white to white solidN/A
Melting Point Not widely reported, requires experimental determinationN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Methanol)General Chemical Knowledge
pKa Estimated to be in the range of 3.5-4.5General Chemical Knowledge

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show complex aromatic signals. The protons on the carboxylic acid-bearing ring will appear as distinct multiplets, while the protons on the difluorophenyl ring will also present as multiplets, with additional coupling to the fluorine atoms. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).[5]

  • ¹³C NMR: The carbon NMR will display signals for all 13 carbons. The carbonyl carbon of the carboxylic acid will be significantly downfield. The carbons attached to fluorine will show characteristic splitting (C-F coupling).[6]

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F stretching bands.[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound.[7][8]

Synthesis of the Building Block: A Suzuki-Miyaura Coupling Approach

The most common and efficient method for constructing the biphenyl core of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3-Bromobenzoic acid F 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid A->F Suzuki-Miyaura Coupling B 3,4-Difluorophenylboronic acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura coupling for the synthesis of the target building block.

Protocol 1: Synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

Objective: To synthesize the title compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Bromobenzoic acid

  • 3,4-Difluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (1 part relative to the organic solvent mixture).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and diethyl ether.

    • Separate the aqueous layer and wash the organic layer with water and brine.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Application in Amide Bond Formation: Synthesis of Bioactive Scaffolds

The carboxylic acid functionality of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid is a prime site for derivatization, particularly through amide bond formation. This reaction is fundamental in drug discovery for creating vast libraries of compounds for structure-activity relationship (SAR) studies.[11] The resulting amides are often evaluated as potential therapeutic agents, for instance, as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[12][13]

A common and effective method for amide coupling involves the use of a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an activating agent like 1-hydroxybenzotriazole (HOBt).[11][14]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid G Amide Derivative A->G Amide Coupling B Primary or Secondary Amine (R-NH₂ or R₂NH) B->G C EDC (Coupling Agent) D HOBt (Activating Agent) E Base (e.g., DIPEA) F Solvent (e.g., DMF)

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol 2: General Procedure for Amide Coupling

Objective: To synthesize an amide derivative from 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid and a primary or secondary amine.

Materials:

  • 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion and Future Outlook

3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is a building block of significant strategic value. Its synthesis via the robust Suzuki-Miyaura coupling and its subsequent derivatization through standard amide coupling protocols provide a reliable and versatile platform for the creation of novel molecules with potential applications in drug discovery and materials science. The presence of the difluoro moiety is particularly advantageous in medicinal chemistry, offering a means to enhance metabolic stability and fine-tune electronic properties. The protocols detailed herein serve as a practical guide for researchers to harness the full potential of this important synthetic intermediate. Future applications may see this scaffold incorporated into more complex molecular architectures, including macrocycles and polymers, further expanding its utility in the development of next-generation therapeutics and functional materials.

References

  • Al-Gharabli, S. I., et al. (2015). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-240.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • PubChem. (n.d.). 2'-Fluorobiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wang, L., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(63), 51034-51040. Available from: [Link]

  • Kalgutkar, A. S., et al. (2000). 3,4-Diarylisoxazoles as selective cyclooxygenase-2 inhibitors: design and synthesis. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282.
  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2):. Retrieved from: [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. Available from: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]

  • Uberman, P. M., et al. (2011). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions, 40(35), 9229-9237. Available from: [Link]

  • Divi, M. S. R., & Moku, G. R. (2018). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Organic Chemistry, 15(4), 274-287. Available from: [Link]

  • Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. Available from: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from: [Link]

  • Al-Salahi, R., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(45), 29333-29350. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from: [Link]

  • de la Cruz, P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available from: [Link]

  • da Silva, J. G., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774. Available from: [Link]

  • Llorens, O., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 61(13), 5765-5777. Available from: [Link]

  • López-Roldán, P., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4035. Available from: [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from: [Link]

  • López-Roldán, P., et al. (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Molecules, 26(13), 4035. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Suzuki Coupling for Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. The synthesis of fluorinated biphenyls is a critical task in medicinal chemistry and materials science, prized for the unique electronic and metabolic properties that fluorine atoms impart.[1] However, these reactions are notoriously challenging due to the very electronic effects that make the target molecules so valuable.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, all grounded in mechanistic principles to empower you to solve problems rationally and efficiently.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction has stalled. I see mostly unreacted starting materials with very low product conversion. What should I do?

A1: Low conversion is typically a sign of a slow or inhibited catalytic cycle. The issue usually lies with either the oxidative addition or the transmetalation step. Let's break down the diagnostic process.

  • Causality—Is Your Catalyst Active? The catalytic cycle begins with a Pd(0) species.[2] Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) state and must be reduced in situ. If this reduction is inefficient, you will have a low concentration of the active catalyst.

    • Recommendation 1 (High-Confidence Start): Switch to a dedicated Pd(0) source like Pd₂(dba)₃ or, even better, a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed for reliable and rapid generation of the active Pd(0) species.

    • Recommendation 2 (Ligand Choice): The oxidative addition of electron-deficient fluoroaryl chlorides or bromides is generally facile. However, a highly effective ligand is essential to stabilize the palladium center and promote the subsequent steps. Use bulky, electron-rich phosphine ligands like SPhos , XPhos , or RuPhos .[1][3] These ligands accelerate both oxidative addition and the crucial reductive elimination step.[1]

  • Causality—Is Transmetalation the Bottleneck? Transmetalation, the transfer of the fluorinated aryl group from boron to palladium, requires activation of the boronic acid by a base.[4] If this step is slow, the entire cycle grinds to a halt.

    • Recommendation 3 (Base and Solvent System): The choice of base is a delicate balance. For fluorinated boronic acids, you need a base strong enough to form the reactive boronate species but not so harsh that it causes decomposition (see Q2). A good starting point is K₃PO₄ in a solvent system like dioxane/H₂O (e.g., 10:1 v/v) .[1] The water is often crucial, as it helps to hydrolyze boronate esters and facilitates the formation of a hydroxide-bridged intermediate that accelerates transmetalation.[2] If K₃PO₄ fails, consider screening K₂CO₃ or CsF .[3][5]

G start Low Conversion Observed check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions solution1 Switch to Pd(0) source or modern precatalyst (e.g., XPhos Pd G4). check_catalyst->solution1 Is precatalyst activation failing? solution2 Use bulky, electron-rich ligand (SPhos, XPhos, RuPhos). check_catalyst->solution2 Is ligand ineffective? solution3 Screen bases: K₃PO₄ → K₂CO₃ → CsF. Ensure water is present in solvent system. check_conditions->solution3 Is transmetalation slow? solution4 Increase temperature in 10-20 °C increments. check_conditions->solution4 Is reaction kinetically slow?

Caption: A logical workflow for diagnosing and solving low conversion issues.

Q2: My fluorinated boronic acid is decomposing. I see a significant amount of the corresponding fluoroarene byproduct. How can I prevent this?

A2: This is the most common failure mode in these reactions. The byproduct you are observing results from protodeborylation , where the C–B bond is cleaved by a proton source. Electron-withdrawing fluorine atoms make the ipso-carbon more electrophilic and thus more susceptible to this side reaction, which is often accelerated by the base.[6]

  • Causality—The Role of the Base: A strong base can accelerate the decomposition of the sensitive fluorinated boronic acid. The goal is to find a base that is "just right."

    • Recommendation 1 (Use Milder Bases): If you are using strong bases like NaOH or NaOt-Bu, switch immediately to milder inorganic bases. The typical order of screening should be K₃PO₄ , K₂CO₃ , or fluoride sources like KF or CsF .[1][3] Fluoride ions are particularly interesting as they can form more reactive fluoroborate species while being less basic, sometimes offering a unique advantage.[7]

  • Causality—The Instability of Boronic Acids: Fluorinated boronic acids are inherently less stable than their electron-rich counterparts.[6] Under reaction conditions, they can dehydrate to form boroxines, which can have different reactivity.

    • Recommendation 2 (Switch to a More Stable Boron Reagent): This is often the most robust solution. Instead of the boronic acid, use a corresponding pinacol boronate ester (Bpin) or a potassium aryltrifluoroborate salt (BF₃K) .[1][2] These derivatives are significantly more stable to protodeborylation and slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[2]

G cluster_0 Reaction Pathways for F-Ar-B(OH)₂ FArBOH2 Fluorinated Boronic Acid Desired Transmetalation (Product Formation) FArBOH2->Desired + [Ar'-Pd-X] + Base Side Protodeborylation (Decomposition) FArBOH2->Side + H⁺ Source + Base FArH Fluoroarene Byproduct Side->FArH

Caption: Visualization of the competition between productive transmetalation and destructive protodeborylation.

Q3: I'm observing significant homocoupling of my aryl halide (Glaser-type) or boronic acid. What causes this and how can I fix it?

A3: Homocoupling points to specific off-cycle or competing reactions.

  • Boronic Acid Homocoupling (Ar-B(OH)₂ → Ar-Ar): This is often promoted by the presence of oxygen and the palladium catalyst. It can become significant if the reductive elimination of the desired product is slow.

    • Recommendation 1 (Ensure Inert Atmosphere): Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Recommendation 2 (Re-evaluate Ligand): A ligand that promotes faster reductive elimination can outcompete the homocoupling pathway. The bulky biarylphosphine ligands mentioned previously (SPhos, etc.) are excellent for this.

  • Aryl Halide Homocoupling (Ar-X → Ar-Ar): This is less common but can occur at high temperatures or with certain catalyst systems. It suggests that the catalyst is reacting with two molecules of the aryl halide before the boronic acid can participate.

    • Recommendation 3 (Lower Temperature): Try running the reaction at a lower temperature. Suzuki couplings of activated (electron-poor) aryl halides can often proceed at milder temperatures (e.g., 60-80 °C).

    • Recommendation 4 (Adjust Stoichiometry): Ensure you are using a slight excess of the boronic acid partner (typically 1.1 to 1.5 equivalents). This increases the probability of the palladium complex reacting with the boronic acid after oxidative addition.

Frequently Asked Questions (FAQs)
Q: Why are electron-deficient fluorinated substrates so difficult to couple?

A: The difficulty arises from conflicting electronic demands within the catalytic cycle.

  • Oxidative Addition: This step is facilitated. The electron-withdrawing fluorine atoms make the C-X bond of the aryl halide weaker and more susceptible to insertion by the Pd(0) catalyst.[8]

  • Transmetalation: This step is hindered. The same electron-withdrawing fluorine atoms on the boronic acid partner decrease the nucleophilicity of the aryl group that needs to be transferred to the palladium center.[1]

  • Side Reactions: As discussed, the C-B bond in fluorinated boronic acids is weakened and more prone to protodeborylation.[6]

The key to success is finding a "sweet spot" in the reaction conditions that accelerates the sluggish transmetalation step without causing rampant decomposition of the boronic acid.

Q: What is a good, universal starting point for a challenging fluorinated Suzuki coupling?

A: While no single condition is perfect, the following protocol represents a robust, high-probability starting point based on modern best practices.

ParameterRecommended Starting ConditionRationale
Aryl Halide 1.0 eqLimiting Reagent
Boron Reagent 1.3 eq of the Boronate Pinacol Ester (Bpin)Increased stability prevents protodeborylation.[1][2]
Pd Precatalyst 2 mol % XPhos Pd G3 or G4Air-stable, reliable activation to Pd(0)L.[3]
Base 2.5 eq K₃PO₄A moderately strong base effective for transmetalation with minimal side reactions.[1]
Solvent 1,4-Dioxane / H₂O (10:1)Aprotic polar solvent with water to aid base dissolution and transmetalation.[5]
Temperature 80 - 100 °CA reasonable starting temperature range for most aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation and homocoupling.
Q: Can I use aryl fluorides as the electrophile?

A: Generally, no. The C-F bond is extremely strong, making oxidative addition exceptionally difficult. While specialized methods for C-F activation exist, they are not standard Suzuki-Miyaura conditions.[8] For practical synthesis, you should start with the corresponding aryl iodide, bromide, or triflate . The order of reactivity is generally I > Br > OTf >> Cl >>> F.[8]

Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed for small-scale reactions in vials to efficiently test different catalysts, ligands, bases, and solvents.

  • Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials. To each vial, add the fluorinated aryl halide (e.g., 0.1 mmol, 1.0 eq) and a stir bar.

  • Stock Solution Preparation: Prepare stock solutions of your chosen palladium precatalyst, ligand, and the fluorinated boronate ester in the primary solvent (e.g., dioxane). This ensures accurate dispensing of small quantities.

  • Reagent Addition (Solids): To each designated vial, add the solid base (e.g., K₃PO₄, 0.25 mmol, 2.5 eq).

  • Reagent Addition (Liquids): Using a micropipette, add the appropriate volumes of the catalyst and ligand stock solutions to each vial. Then, add the boronate ester stock solution.

  • Solvent Addition: Add the primary solvent (e.g., dioxane) followed by the co-solvent (e.g., water) to reach the desired final concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it in a pre-heated aluminum heating block. Stir for the designated time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify major byproducts. This allows for rapid and direct comparison of conditions.

The Suzuki-Miyaura Catalytic Cycle

The efficiency of your reaction depends on the smooth operation of this cycle. Each step presents a potential optimization point or failure mode.

G Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0->PdII + Ar¹-X L1 L1 OxyAdd Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII->PdII_Ar2 + Ar²-B(OR)₂ + Base L2 L2 Trans Transmetalation PdII_Ar2->Pd0 L3 L3 RedElim Reductive Elimination L1->PdII      Oxidative      Addition L2->PdII_Ar2 Transmetalation       L3->Pd0 Product (Ar¹-Ar²)

Caption: The fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][9]

References
  • Suzuki Coupling - Organic Chemistry Portal.

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angew. Chem. Int. Ed., 43(14), 1871-1876. [Referenced in J. Am. Chem. Soc. article]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

  • Valente, C.; Calimsiz, S.; Hoi, K. H.; Mallik, D.; Sayah, M.; Organ, M. G. (2012). Suzuki-Miyaura Cross-Coupling of Aryl and Vinyl Halides with Potassium Aryl- and Vinyltrifluoroborates. Angew. Chem. Int. Ed., 51(13), 3314-3332. [Referenced in MDPI article]
  • Billingsley, K. L.; Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. J. Am. Chem. Soc., 129(11), 3358–3366. [Referenced in J. Org. Chem. article]
  • Carrow, B. P.; Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc., 133(7), 2116–2119.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Thomas, A. A.; Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed., 53(15), 3990-3993. [Referenced in OPR&D article]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| - ChemOrgChem (YouTube).

  • Gildner, P. G.; Colacot, T. J. (2015). A Decade of Palladacycle Precatalysts: A Paradigm Shift in Cross-Coupling. Organometallics, 34(23), 5497-5508.
  • Struggling with Suzuki Reaction - Reddit r/Chempros.

  • Newman, S. G.; Lautens, M. (2011). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Cross-Coupling. J. Am. Chem. Soc., 133(6), 1778–1780.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions - ResearchGate.

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Technical Support Center: Synthesis of Meta-Substituted Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of meta-substituted biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules. Biphenyl carboxylic acids are prevalent scaffolds in pharmaceuticals and advanced materials, but their synthesis, particularly with meta-substitution patterns, presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals with confidence.

I. Understanding the Core Challenges

The synthesis of meta-substituted biphenyl carboxylic acids is often more nuanced than that of their ortho- and para-isomers. The electronic and steric effects of the meta-substituents can significantly influence the reactivity of the starting materials and the stability of intermediates in common cross-coupling reactions. The primary challenges include:

  • Electronic Effects of the Carboxyl Group: The carboxylic acid is a meta-directing and deactivating group in electrophilic aromatic substitution. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its electron-withdrawing nature can influence the oxidative addition step.

  • Steric Hindrance: While less pronounced than in ortho-substituted systems, steric hindrance can still play a role, especially when bulky substituents are present on either coupling partner.

  • Catalyst Inhibition/Deactivation: The carboxylate group can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.

  • Side Reactions: A number of side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. These include protodeboronation, homocoupling, and decarboxylation.

  • Purification Difficulties: The polarity of the carboxylic acid group can complicate purification, making the removal of polar byproducts and residual catalyst challenging.

This guide will address these challenges in detail, providing both theoretical explanations and practical, field-proven solutions.

II. Troubleshooting Guide: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of biphenyls due to its functional group tolerance and generally mild reaction conditions.[1] However, when synthesizing meta-substituted biphenyl carboxylic acids, specific issues can arise.

Problem 1: Low to No Product Formation

This is the most common issue encountered. Several factors could be at play, often in combination.

Possible Causes & Solutions

Possible Cause Underlying Principle & Explanation Recommended Action & Protocol
Catalyst Deactivation by Carboxylate The carboxylate anion, formed under basic reaction conditions, can act as a ligand and coordinate to the Pd(II) intermediate, hindering the catalytic cycle.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to coupling. The ester is less coordinating and the protecting group can be removed by hydrolysis post-coupling. 2. Use a Two-Phase System: A biphasic solvent system (e.g., toluene/water) can help to keep the carboxylate salt in the aqueous phase, minimizing its interaction with the catalyst in the organic phase.
Inefficient Oxidative Addition The C-X bond (where X is Br or I) on the meta-substituted halobenzoic acid may not be sufficiently activated for efficient oxidative addition to the Pd(0) catalyst.1. Switch to a More Reactive Halide: If using a chloro- or bromo-benzoic acid, consider switching to the iodo-analogue. The C-I bond is weaker and undergoes oxidative addition more readily. 2. Employ Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos can promote oxidative addition by stabilizing the resulting Pd(II) complex.
Protodeboronation of the Boronic Acid The boronic acid can be cleaved by the base and/or solvent, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, especially with electron-rich boronic acids.1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K2CO3, Cs2CO3, or K3PO4. 2. Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Ensure your solvents are dry if this is a persistent issue. 3. Use Boronic Esters: Pinacol boronate esters are often more stable to protodeboronation than their corresponding boronic acids.
Poor Solubility of Reagents The starting materials, particularly the halobenzoic acid salt, may have poor solubility in the reaction solvent, leading to a sluggish reaction.1. Optimize the Solvent System: A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DMAc) can improve solubility. 2. Increase Reaction Temperature: Carefully increasing the reaction temperature can enhance solubility and reaction rates.

Problem 2: Significant Formation of Homocoupling Byproducts

The formation of symmetrical biphenyls from the coupling of two molecules of the aryl halide or two molecules of the boronic acid is a common side reaction.

Possible Causes & Solutions

Possible Cause Underlying Principle & Explanation Recommended Action & Protocol
Oxygen in the Reaction Mixture The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[2]Thoroughly Degas the Reaction Mixture: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.
Decomposition of the Palladium Catalyst If the palladium catalyst is not properly stabilized by the ligand, it can precipitate as palladium black, which can catalyze homocoupling.1. Use an Appropriate Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 2:1 to 4:1 is typically recommended to ensure the catalyst remains in the active, soluble form. 2. Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent results and lower levels of homocoupling.

Problem 3: Decarboxylation of the Product

In some cases, especially at elevated temperatures, the carboxylic acid group can be lost, leading to the formation of the corresponding biphenyl without the desired functional group.

Possible Causes & Solutions

Possible Cause Underlying Principle & Explanation Recommended Action & Protocol
High Reaction Temperatures The thermal stability of the carboxylic acid group can be a limiting factor.1. Lower the Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures. 2. Protect the Carboxylic Acid: As mentioned previously, converting the carboxylic acid to an ester can prevent decarboxylation. The ester can then be hydrolyzed under milder conditions.
Presence of Certain Catalysts or Additives Some transition metal catalysts or additives can promote decarboxylation.[3]Screen Different Catalysts: If decarboxylation is a significant issue, screen different palladium sources and ligands.

III. Frequently Asked Questions (FAQs)

Q1: Should I use the halobenzoic acid or the corresponding boronic acid for the meta-substituted partner in a Suzuki coupling?

A: This is a critical strategic decision. If you are experiencing issues with catalyst deactivation by the carboxylate, it is often advantageous to use the meta-halobenzoic acid and a non-carboxylated boronic acid. This is because the concentration of the potentially problematic carboxylate is limited to one of the coupling partners. However, if the corresponding meta-carboxyphenylboronic acid is commercially available and stable, it can be used successfully with careful optimization of the reaction conditions, particularly the choice of base and solvent.

Q2: What is the best palladium catalyst and ligand combination for the synthesis of meta-substituted biphenyl carboxylic acids?

A: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings, particularly those involving sterically hindered or electron-rich partners, the use of bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) often gives superior results compared to traditional ligands like PPh3.[4] These ligands are known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Q3: My reaction seems to stall at around 50% conversion. What could be the cause?

A: Stalling of the reaction is often indicative of catalyst deactivation. As discussed, this can be due to coordination of the carboxylate to the palladium center. Another possibility is the gradual decomposition of the catalyst over the course of the reaction. Consider adding a fresh portion of the catalyst and ligand midway through the reaction to see if it restarts. Also, ensure that your starting materials are pure and free of impurities that could poison the catalyst.

Q4: How can I effectively purify my meta-substituted biphenyl carboxylic acid?

A: Purification can be challenging due to the polarity of the carboxylic acid.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems for the recrystallization of biphenyl carboxylic acids include ethanol/water, acetic acid/water, or toluene.[5][6][7][8]

  • Acid-Base Extraction: After the reaction, an aqueous workup involving extraction with a basic solution (e.g., NaHCO3 or NaOH) can be used to move the carboxylic acid product into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: If chromatography is necessary, it is important to use a solvent system that will effectively move the acidic compound down the silica gel column. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing.[9][10][11][12][13]

IV. Alternative Synthetic Strategies

When the Suzuki-Miyaura coupling proves to be problematic, several alternative cross-coupling reactions can be employed for the synthesis of meta-substituted biphenyl carboxylic acids.

1. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[14][15] Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl halides.

Workflow for Negishi Coupling:

Caption: Workflow for Negishi Coupling

2. C-H Activation/Arylation

Direct C-H arylation is an emerging and atom-economical strategy that avoids the pre-functionalization of one of the coupling partners.[16][17] In the context of benzoic acids, the carboxylic acid group can act as a directing group to facilitate C-H activation at the ortho position. While this is not directly applicable to the synthesis of meta-substituted biphenyls, related strategies involving decarboxylative C-H arylation are being developed.[18][19]

Conceptual Workflow for a Decarboxylative Approach:

Caption: Conceptual C-H Activation Workflow

V. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid

This protocol provides a starting point for the synthesis of 3-phenylbenzoic acid.

Materials:

  • 3-Bromobenzoic acid

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Add a 4:1:1 mixture of toluene:ethanol:water. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M in the limiting reagent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add Pd(PPh3)4 (0.03 eq) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Ester Protection of 3-Bromobenzoic Acid

Materials:

  • 3-Bromobenzoic acid

  • Methanol or ethanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve 3-bromobenzoic acid in an excess of methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the corresponding ester.

VI. Conclusion

The synthesis of meta-substituted biphenyl carboxylic acids, while presenting specific challenges, is a readily achievable goal with careful planning and troubleshooting. By understanding the underlying principles of catalyst deactivation, steric and electronic effects, and potential side reactions, researchers can rationally design their synthetic strategies. The use of protecting groups, the selection of appropriate catalysts and ligands, and the optimization of reaction conditions are key to success. This guide provides a foundation for navigating these challenges, and we encourage you to adapt and refine these protocols to suit your specific synthetic targets.

VII. References

  • Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents. Retrieved January 23, 2026, from

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Purification of 4,4'-biphenyldicarboxylic acid. Retrieved January 23, 2026, from

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 23, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium (II) Catalyzed Synthesis of Meta‐Substituted Biphenyls via Carboxylate Directed Ortho‐Arylation Decarboxylation Cascade: Experimental and Theoretical Insights. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Retrieved January 23, 2026, from [Link]

  • Macmillan Group - Princeton University. (n.d.). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 23, 2026, from [Link]

  • The Nobel Prize. (n.d.). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Do acid groups bind to the silicagel while doing column chromatography?. Retrieved January 23, 2026, from [Link]

  • Green Chemistry. (n.d.). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (n.d.). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved January 23, 2026, from [Link]

  • CHIMIA. (n.d.). Direct C–H Arylation. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved January 23, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved January 23, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved January 23, 2026, from [Link]

  • Bucknell University Digital Commons. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Retrieved January 23, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Retrieved January 23, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent design for crystallization of carboxylic acids. Retrieved January 23, 2026, from [Link]

  • Web Pages. (n.d.). 1. Crystallization. Retrieved January 23, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Crystallization Solvents.pdf. Retrieved January 23, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Retrieved January 23, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Diflunisal vs. 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Structure, Activity, and Therapeutic Potential

For researchers in the field of anti-inflammatory drug development, the biphenyl scaffold represents a foundational structure for potent cyclooxygenase (COX) inhibitors. This guide provides a detailed comparison between the established non-steroidal anti-inflammatory drug (NSAID) diflunisal and the emerging class of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid derivatives. By examining their structural nuances, mechanisms of action, and structure-activity relationships (SAR), we aim to provide actionable insights for the design of next-generation anti-inflammatory agents.

Introduction: Two Faces of a Privileged Scaffold

Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a well-established NSAID used for its analgesic and anti-inflammatory properties.[1][2] Its mechanism of action primarily involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] This dual inhibition, while effective in reducing pain and inflammation by blocking prostaglandin synthesis, is also associated with gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1.[3]

Conversely, 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives represent a newer area of investigation. This structural framework is a key intermediate in the synthesis of various bioactive molecules, including NSAIDs.[4] The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity to target enzymes like COX.[4] The key structural difference lies in the position of the carboxylic acid group and the absence of the hydroxyl group present in diflunisal's salicylic acid moiety. This seemingly minor alteration can have profound effects on the compound's pharmacological profile, particularly its selectivity towards COX-2.[5][6]

Structural and Mechanistic Comparison
FeatureDiflunisal3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Core Structure 5-(2,4-difluorophenyl)salicylic acid3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid
Key Functional Groups Carboxylic acid, hydroxyl, difluorophenylCarboxylic acid, difluorophenyl
Primary Mechanism Non-selective COX-1/COX-2 inhibition[1][3]Potential for selective COX-2 inhibition
Therapeutic Use Analgesic, anti-inflammatory[2]Investigational, intermediate in drug synthesis[4]
Known Side Effects Gastrointestinal irritation due to COX-1 inhibition[3]Dependent on the specific derivative; potential for reduced GI toxicity with COX-2 selectivity

The hydroxyl group on the salicylic acid ring of diflunisal is a critical feature for its interaction with the COX active site. In contrast, derivatives of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid lack this hydroxyl group, which necessitates alternative binding interactions. This difference presents an opportunity for medicinal chemists to design derivatives with altered selectivity profiles. By modifying the substituents on the biphenyl rings, it is possible to optimize interactions with the larger, more accommodating active site of COX-2, potentially leading to a new class of safer, more targeted anti-inflammatory drugs.[5][6]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective COX-2 inhibitors often relies on understanding the subtle structural requirements of the enzyme's active site. For biphenyl-based inhibitors, the following SAR principles are crucial:

  • Lipophilicity and Ring Conformation: The lipophilicity of the molecule and the angle of twist between the two phenyl rings are critical parameters for activity.[7]

  • Role of Fluorine: The presence of fluorine atoms, as seen in both diflunisal and the 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold, can enhance metabolic stability and binding affinity.[4]

  • Carboxylic Acid Placement: The position of the acidic moiety (carboxylic acid) is vital for anchoring the inhibitor within the COX active site.

  • Substituent Effects: The nature and position of other substituents on the biphenyl rings can dramatically influence both potency and selectivity. For instance, the addition of a sulfonamide or a similar group is a common strategy to achieve COX-2 selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively assess and compare the inhibitory potential of diflunisal and novel 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid derivatives, a whole-blood assay is a physiologically relevant and widely accepted method.

Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for test compounds against COX-1 and COX-2.

Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compounds or vehicle control (DMSO) for 1 hour at 37°C.

    • Blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Assay (Prostaglandin E2 Production):

    • Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Various concentrations of the test compounds or vehicle control are added and incubated for 24 hours at 37°C.

    • Plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) levels are quantified by ELISA.

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Rationale for Experimental Choices:

  • Whole Blood Model: This ex vivo model maintains the cellular and protein components of blood, providing a more physiologically relevant environment compared to isolated enzyme assays.

  • LPS Induction: LPS is a potent inducer of COX-2, mimicking the inflammatory conditions under which this enzyme is upregulated.

  • Specific Biomarkers: TXB2 is a primary product of COX-1 activity in platelets, while PGE2 is a major product of COX-2 in monocytes during inflammation. This allows for the specific assessment of each isozyme's activity.

Visualizing Key Concepts

The Prostaglandin Synthesis Pathway and NSAID Inhibition

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxane->Homeostasis Diflunisal Diflunisal (Non-selective) Diflunisal->COX1 Diflunisal->COX2 Derivatives Biphenyl Derivatives (Potentially COX-2 Selective) Derivatives->COX2

Caption: Inhibition of the prostaglandin synthesis pathway by NSAIDs.

Structural Comparison and SAR Hotspots

G cluster_diflunisal Diflunisal cluster_derivative 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Scaffold diflunisal_img d_cooh Carboxylic Acid (Essential for activity) d_oh Hydroxyl Group (Key for binding) d_f Difluoro Substituents (Enhance potency) derivative_img c_cooh Carboxylic Acid (Essential for activity) c_f Difluoro Substituents (Enhance potency) c_r R-Group Substitution Site (Key for COX-2 Selectivity)

Caption: Key structural features and sites for modification.

Future Directions and Conclusion

While diflunisal remains a valuable therapeutic agent, its non-selective COX inhibition profile limits its use in patients at risk for gastrointestinal complications. The 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold presents a promising starting point for the development of novel, potentially COX-2 selective inhibitors. The absence of the salicylic acid hydroxyl group opens up new avenues for designing compounds with distinct binding modes and improved safety profiles.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives based on this scaffold. By systematically exploring substitutions at various positions on the biphenyl rings, it will be possible to delineate a clear structure-activity relationship and identify lead compounds with optimal potency and selectivity. The ultimate goal is to develop new anti-inflammatory agents that retain the therapeutic benefits of traditional NSAIDs while minimizing their adverse effects. This comparative guide serves as a foundational resource for researchers embarking on this important endeavor.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diflunisal? Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of diflunisal. NCI Drug Dictionary. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. Retrieved from [Link]

  • Kaur, J., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Methods, 2(1), 11-22. Retrieved from [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1031-1053. Retrieved from [Link]

  • Khalil, N. A., Ahmed, E. M., Tharwat, T., & Mahmoud, Z. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Diflunisal. National Center for Biotechnology Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to In Vitro Assay Protocols for Evaluating Difluorobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the toxicological assessment of difluorobiphenyl compounds. As fluorinated analogs of polychlorinated biphenyls (PCBs), these compounds warrant careful evaluation due to their potential to interact with key biological pathways. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to toxicity screening.

Introduction: The Rationale for In Vitro Screening of Difluorobiphenyls

Difluorobiphenyls are aromatic compounds with applications in pharmaceuticals and advanced materials, valued for their thermal stability and unique chemical properties.[1][2] However, their structural similarity to halogenated biphenyls, a class of compounds known for toxic and endocrine-disrupting effects, necessitates rigorous safety profiling.[3] In vitro toxicology testing offers a cost-effective, high-throughput, and ethically responsible alternative to animal testing for initial safety screening.[4][5] It allows for the elucidation of specific mechanisms of toxicity, providing crucial data for risk assessment and guiding further development.[6]

This guide focuses on three critical areas of in vitro assessment for difluorobiphenyls: Aryl Hydrocarbon Receptor (AhR) activation, disruption of the thyroid hormone system, and general cytotoxicity. These pathways are primary targets for related compounds and represent the most probable mechanisms of action for difluorobiphenyls.[3][7]

Section 1: Aryl Hydrocarbon Receptor (AhR) Activation Assays

The AhR is a ligand-activated transcription factor that mediates the toxicity of numerous environmental contaminants, including dioxins and PCBs.[8] Activation of AhR by a xenobiotic compound can trigger a cascade of downstream events, including the induction of metabolic enzymes like CYP1A1, which can lead to cellular stress and toxicity.[9] Therefore, screening for AhR activation is a critical first step in evaluating the toxic potential of difluorobiphenyls.

Mechanism of AhR Activation

AhR_Pathway AhR_active AhR_active AhR_nuclear AhR_nuclear AhR_active->AhR_nuclear Translocation

Comparison of AhR Activation Assay Methodologies

The primary methods for assessing AhR activation are reporter gene assays and quantitative gene expression analysis.

Assay Type Principle Common Cell Lines Pros Cons Typical Endpoint
Luciferase Reporter Assay Genetically modified cells express a luciferase reporter gene under the control of a Dioxin Response Element (DRE). AhR activation drives luciferase expression, which is quantified by luminescence.[10]HepG2 (human), H4IIE (rat)High sensitivity, high throughput, well-established protocols.[11]Requires stably transfected cell lines; potential for off-target effects influencing the reporter.EC50 (Effective Concentration, 50%)
Quantitative PCR (qPCR) Measures the upregulation of endogenous AhR target genes, most commonly CYP1A1 mRNA, following compound exposure.[12]Primary hepatocytes, HepG2, Hepa-1 (mouse)Measures a direct, physiologically relevant downstream event.[8] Does not require engineered cells.Lower throughput than reporter assays, more complex data analysis.Fold induction of mRNA over control.
CALUX®/CAFLUX® Assays Specific, commercially available reporter assays (Chemically Activated LUciferase eXpression) that are highly validated for detecting dioxin-like compounds.[12]H4IIE.luc (rat hepatoma), Hepa1.1c7 (mouse hepatoma)High standardization and regulatory acceptance.Proprietary nature may limit customization.Relative potency compared to a standard (e.g., TCDD).
Experimental Protocol: AhR Luciferase Reporter Assay

This protocol is a generalized procedure for a 96-well plate format using a stably transfected human hepatoma cell line (e.g., HepG2-luc).

  • Cell Seeding:

    • Culture HepG2-luc cells in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, clear-bottom 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of the difluorobiphenyl test compound in DMSO.

    • Perform a serial dilution series in cell culture medium to achieve final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a positive control (e.g., TCDD) and a vehicle control (0.5% DMSO).

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions (e.g., Promega's ONE-Glo™).

    • Add 100 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the average background luminescence (wells with no cells).

    • Plot the luminescence signal against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

Section 2: Thyroid Hormone System Disruption Assays

The thyroid hormone system is critical for development, metabolism, and growth.[7] Chemicals that interfere with this system are known as thyroid-disrupting chemicals (TDCs). Given the known effects of other halogenated biphenyls, assessing the potential for difluorobiphenyls to act as TDCs is essential. Disruption can occur at multiple points, including hormone synthesis, transport, and receptor interaction.[7] In vitro assays have been developed to screen for interference at key steps in the synthesis pathway.[13][14]

Key Targets for Thyroid Disruption

Thyroid_Pathway DFB Difluorobiphenyl (Potential Disruptor) NIS NIS DFB->NIS Inhibition? TPO TPO DFB->TPO Inhibition?

Comparison of Thyroid Disruption Assay Methodologies
Assay Type Target Principle Pros Cons Typical Endpoint
TPO Inhibition Assay Thyroperoxidase (TPO)A cell-free assay using microsomal fractions containing TPO. Inhibition is measured by a decrease in the oxidation of a chromogenic substrate (e.g., guaiacol).[15]Direct measure of enzyme inhibition, relatively simple and robust.Does not account for cellular uptake or metabolism.IC50 (Inhibitory Concentration, 50%)
NIS Inhibition Assay Sodium-Iodide Symporter (NIS)A cell-based assay using cells expressing NIS (e.g., CHO-NIS). Inhibition is measured by a decrease in the uptake of radioactive iodide (¹²⁵I).[15]Measures a key step in iodide uptake, physiologically relevant.Requires handling of radioactive materials.IC50
TSH-Receptor Activation Assay TSH ReceptorA cell-based assay using cells transfected with the human TSH receptor. Disruption is measured by changes in cAMP production following TSH stimulation.[13][14]Screens for disruption at the top of the signaling cascade.More complex signaling pathway can be influenced by other factors.Inhibition of TSH-stimulated cAMP production.
Experimental Protocol: Thyroperoxidase (TPO) Inhibition Assay

This protocol is a generalized, cell-free method using porcine thyroid microsomes.

  • Microsome Preparation (or purchase):

    • Isolate microsomal fractions from porcine thyroid glands via differential centrifugation or purchase commercially prepared microsomes.

    • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • Substrate: 20 mM Guaiacol in assay buffer.

    • Initiator: 0.88 mM Hydrogen Peroxide (H₂O₂) in assay buffer.

    • Test Compound: Prepare a serial dilution of the difluorobiphenyl compound in DMSO. The final concentration range should be determined by preliminary range-finding experiments. Include a positive control (e.g., methimazole) and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of thyroid microsomal suspension (final protein concentration ~5-10 µg/mL).

      • 20 µL of test compound dilution, positive control, or vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of Guaiacol substrate to each well.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of H₂O₂ to each well.

    • Immediately begin reading the absorbance at 470 nm every 30 seconds for 5-10 minutes using a kinetic plate reader. The rate of reaction is determined by the linear increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Vmax_sample / Vmax_vehicle)).

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 3: General Cytotoxicity Assays

Before attributing any observed effect to a specific mechanism like AhR or thyroid disruption, it is crucial to assess the general cytotoxicity of the compound. A compound that simply kills the cells will appear to inhibit any cellular process. Cytotoxicity assays provide a baseline for determining the concentration window in which specific mechanistic assays are valid.

Comparison of Common Cytotoxicity Assays
Assay Type Principle Pros Cons Typical Endpoint
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[16]Inexpensive, widely used, extensive literature.Can be affected by compounds that interfere with cellular redox potential. Requires a solubilization step.IC50 or CC50 (Cytotoxic Concentration, 50%)
Neutral Red (NR) Uptake Assay Measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[17]Good correlation with in vivo acute toxicity, sensitive.Dye precipitation can occur at high concentrations.IC50 or CC50
LDH Release Assay Measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage (necrosis).Measures cell death via membrane rupture, simple "add-and-read" format.Less sensitive for detecting apoptosis or other non-necrotic cell death pathways.% Cytotoxicity relative to a maximum lysis control.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a generalized procedure for a 96-well plate format using a relevant cell line (e.g., HepG2).

  • Cell Seeding and Treatment:

    • Follow steps 1-3 as described in the "AhR Luciferase Reporter Assay" protocol to seed and treat cells with a serial dilution of the difluorobiphenyl compound.

  • MTT Addition:

    • After the 24-hour incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control: % Viability = 100 * (Abs_sample / Abs_vehicle).

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50/CC50 value.

MTT_Assay cluster_viable Viable Cell cluster_dead Non-Viable Cell MTT_in Yellow MTT Mito Mitochondrial Dehydrogenase MTT_in->Mito Uptake Formazan Purple Formazan (Insoluble) Mito->Formazan Reduction Solubilization Solubilized Purple Solution Formazan->Solubilization DMSO Added MTT_in2 Yellow MTT No_Reaction No Reduction MTT_in2->No_Reaction Measurement Measurement Solubilization->Measurement Read Absorbance n@  570nm

Integrated Testing Strategy and Conclusion

An effective in vitro assessment of difluorobiphenyl compounds requires an integrated approach. Cytotoxicity assays should be performed first to establish a non-lethal concentration range. Within this range, mechanistic assays for AhR activation and thyroid disruption can provide specific insights into the compound's toxic potential. A compound that is positive in a reporter assay for AhR activation should ideally be confirmed by qPCR to demonstrate induction of a native target gene.[12] Similarly, a positive result in one thyroid assay may warrant testing in complementary assays to pinpoint the exact mechanism of disruption.

This tiered and comparative approach provides a robust, self-validating system for screening difluorobiphenyls. By understanding the "why" behind each protocol and comparing the outputs of different methodologies, researchers can generate high-quality, reproducible data that is essential for informed decision-making in chemical safety and drug development.

References

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link][4]

  • Gentile, F., et al. (2011). In Vitro Assay of Thyroid Disruptors Affecting TSH-stimulated Adenylate Cyclase Activity. In Vitro and Molecular Toxicology. Retrieved from [Link][13][14]

  • OECD. (2012). Guidance Document on standardised test guidelines for evaluating chemicals for endocrine disruption. Series on Testing and Assessment No. 150. Retrieved from JRC Publications Repository.[18]

  • Xenometrix. (n.d.). Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. Retrieved from [Link][19]

  • Leist, M., et al. (2013). Endocrine Disrupting Compounds – do we need to consider thyroid hormones? Mechanism-based testing strategy using in vitro approaches for identification of thyroid hormone disrupting chemicals. ALTEX. Retrieved from [Link][7]

  • Parkinson, A., & Safe, S. H. (1981). Halogenated biphenyls: molecular toxicology. Toxicology and Applied Pharmacology. Retrieved from [Link][3]

  • Rovida, C. (2011). In vitro Toxicity Testing in the Twenty-First Century. Toxicology International. Retrieved from [Link][6]

  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. Retrieved from [Link][20]

  • Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Methods in Molecular Biology. Retrieved from [Link][12]

  • Concept Life Sciences. (n.d.). Endocrine Disruption & Thyroid Hormone Assays. Retrieved from [Link][15]

  • Babich, H., & Borenfreund, E. (1990). In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. Aquatic Toxicology and Hazard Assessment. Retrieved from [Link][17]

  • INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. Retrieved from [Link][10]

  • Rezzola, S., et al. (2022). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. International Journal of Molecular Sciences. Retrieved from [Link][16]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link][9]

  • SGS USA. (n.d.). In Vitro Toxicology Testing Services. Retrieved from [Link][5]

  • Stevens, J. C., et al. (2009). Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery. Journal of Biomolecular Screening. Retrieved from [Link][8]

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A Senior Application Scientist's Guide to Validating the Synthesis of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of a synthesized active pharmaceutical ingredient (API) intermediate like 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid. This molecule, with its fluorinated biphenyl scaffold, is a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules due to the enhanced metabolic stability and binding affinity conferred by the fluorine atoms.[1]

This guide provides an in-depth, experience-driven walkthrough for validating the synthesis of this specific compound. We will explore a robust synthetic route, the Suzuki-Miyaura coupling, and detail the subsequent development and validation of a High-Performance Liquid Chromatography (HPLC) method for its analysis. This document is structured not as a rigid protocol, but as a logical journey, explaining the causality behind each decision, from reaction mechanism to the fine points of analytical method validation according to established regulatory standards.

Part 1: Synthesis via Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, widely used in the synthesis of natural products, drugs, and functional materials.[2][3] It offers high yields and tolerance to a wide range of functional groups, making it ideal for complex molecules.

The chosen pathway involves the coupling of 3-bromobenzoic acid with (3,4-difluorophenyl)boronic acid.

Reaction Scheme: 3-Bromobenzoic Acid + (3,4-difluorophenyl)boronic acid → 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

The mechanism of the Suzuki coupling is a well-understood catalytic cycle.[4] A base is required to activate the boronic acid, which facilitates the transmetalation step.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxiAdd Oxidative Addition Intermediate Pd0->OxiAdd R1-X Trans Transmetalation Intermediate OxiAdd->Trans [R2-B(OR)2]- RedEli Reductive Elimination Intermediate Trans->RedEli RedEli->Pd0 R1-R2 Product Target Molecule (R1-R2) RedEli->Product R1X 3-Bromobenzoic Acid (R1-X) R1X->OxiAdd R2B (3,4-difluorophenyl)boronic acid (R2-B(OH)2) R2B->Trans Base Base (e.g., K2CO3) Base->R2B Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol is designed for laboratory-scale synthesis and emphasizes practical considerations for yield and purity.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3-bromobenzoic acid (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of Toluene and Ethanol (or a greener solvent system like DMF/H₂O[5]) followed by an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq). The use of a base is critical for the activation of the boronic acid.[4]

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the mixture to 80-90°C and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-bromobenzoic acid) is consumed.[6]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 2N HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Part 2: HPLC Method Development and Validation

A robust analytical method is required to confirm the successful synthesis and determine the purity of the final product. For a non-volatile, UV-active compound like our target molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique.[7]

Rationale for Method Selection
  • HPLC vs. Other Methods: Gas Chromatography (GC) is unsuitable due to the low volatility and high polarity of the carboxylic acid, which would require derivatization. Supercritical Fluid Chromatography (SFC) could be an alternative, but HPLC instrumentation is more widely available and offers a vast library of established column chemistries.

  • Reverse-Phase: The biphenyl structure has significant non-polar character, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The conjugated biphenyl system provides a strong chromophore, allowing for sensitive detection via UV-Vis spectroscopy. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it can provide spectral data to aid in peak identification and purity assessment.

Step-by-Step HPLC Method Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is a general-purpose column providing excellent resolution for a wide range of aromatic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention. Formic acid can be used for MS-compatible methods.[7]

    • Solvent B: Acetonitrile (MeCN).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm. Fluorinated biphenyl compounds show strong absorbance in this region.[8]

    • Gradient Elution: A gradient is chosen to ensure elution of the main peak with a good peak shape while also separating it from potential impurities (unreacted starting materials, by-products) in a reasonable runtime. A typical gradient might be:

      • 0-15 min: 40% B to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: 90% B to 40% B

      • 18-25 min: Hold at 40% B (re-equilibration)

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock. Further dilute to the working concentration (e.g., 0.1 mg/mL).

    • Sample Solution: Prepare the synthesized sample in the same manner and at the same concentration as the standard solution.

HPLC Method Validation: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

HPLC_Validation_Workflow cluster_precision Precision Tests start Method Development spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision acc->prec rep Repeatability (Intra-assay) prec->rep int_prec Intermediate Precision (Inter-assay, Different Analyst/Day) prec->int_prec rob Robustness (Small Variations in Method) rep->rob int_prec->rob end Validated Method rob->end

Caption: Workflow for HPLC method validation based on ICH guidelines.

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Procedure: Inject the diluent (blank), a solution of the starting materials, and the synthesized sample solution.

  • Acceptance Criteria: The diluent should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from the peaks of the starting materials and any visible impurities (Resolution > 2). The peak purity should be confirmed using the PDA detector.

2. Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure: Prepare a series of at least five standard solutions of different concentrations (e.g., 50% to 150% of the working concentration). Inject each solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL) Mean Peak Area
50 450123
75 675589
100 901234
125 1125987
150 1350456

| | 0.9998 |

3. Accuracy Accuracy measures the closeness of the test results to the true value. It is often determined by spike recovery.[13]

  • Procedure: Prepare samples of a known concentration (e.g., a blank matrix) and spike them with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 79.5 99.4%
100% 100 101.2 101.2%
120% 120 119.5 99.6%

| Mean Recovery | | | 100.1% |

4. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate injections of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over all measurements (combining both sets of data) should be ≤ 2.0%.

Table 3: Hypothetical Precision Data

Parameter Day 1 / Analyst 1 Day 2 / Analyst 2
Number of Replicates 6 6
Mean Peak Area 901234 903456
Standard Deviation 4506 5421
RSD (%) 0.50% 0.60%

| Overall RSD (%) | \multicolumn{2}{c|}{0.85% } |

5. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., vary % Acetonitrile by ± 2%)

  • Data Analysis: Analyze the effect on retention time and peak area.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.

Part 3: Comparative Analysis and Summary

The validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Comparison with Alternative Techniques:

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
Validated RP-HPLC Excellent for non-volatile, polar compounds; high resolution and sensitivity; industry standard. Requires high-purity solvents; can be slower than newer techniques.
Ultra-High Performance Liquid Chromatography (UHPLC) Faster analysis times; lower solvent consumption; higher resolution.Requires specialized high-pressure instrumentation; more susceptible to clogging.
Gas Chromatography (GC-MS) High sensitivity and provides mass data for identification.Requires derivatization of the carboxylic acid to make it volatile, adding complexity and potential for error.
Ion Chromatography (IC) Can be used for ionic species.Generally less suitable for large organic molecules with significant non-polar character.

The synthesis of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling is an efficient and high-yielding route. The subsequent validation of an RP-HPLC method, guided by ICH Q2(R2) principles, provides the necessary scientific evidence of its suitability for purpose. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we establish a self-validating system that ensures every measurement is trustworthy. This comprehensive approach, from synthesis to analysis, is fundamental to the successful development of new pharmaceutical agents and underscores the critical role of analytical science in drug discovery.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2015). ResearchGate. [Link]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Universidad de Valladolid. [Link]

  • Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Human Metabolome Database. [Link]

  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2024). National Institutes of Health. [Link]

  • 4,4'-difluorobiphenyl. Organic Syntheses Procedure. [Link]

  • (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • 2',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. MySkinRecipes. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). MDPI. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). DigitalCommons@TMC. [Link]

  • Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

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The Strategic Placement of Fluorine in Biphenyl Derivatives: A Comparative Guide to Optimizing Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. Its unique electronic properties, small size, and metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide delves into the nuanced effects of fluorine's positional isomerism on the binding affinity of biphenyl derivatives, a privileged scaffold in numerous therapeutic agents. Through a detailed analysis of experimental data, we will explore how the placement of a single fluorine atom at the ortho, meta, or para position can be a critical determinant of a drug candidate's potency.

The Biphenyl Scaffold and the Significance of Fluorine

The biphenyl moiety is a common structural motif in drug design due to its ability to present substituents in distinct spatial orientations and engage in favorable interactions with biological targets. When this scaffold is functionalized with fluorine, the resulting molecule can exhibit altered properties such as increased metabolic stability and enhanced membrane permeability.[3] The strong carbon-fluorine bond is resistant to metabolic degradation, and the introduction of fluorine can block sites of metabolism on the aromatic ring.[4]

The position of the fluorine atom on the biphenyl ring system is not a trivial consideration. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influence the conformation of the molecule, and create specific interactions within a protein's binding pocket.[1] Understanding the structure-activity relationship (SAR) of fluorine placement is therefore crucial for rational drug design.

A Case Study: Fluorinated NH2-Biphenyl-Diarylpyrimidines as HIV-1 Inhibitors

A compelling example of the impact of fluorine's position on binding affinity can be found in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[4] A series of NH2-biphenyl-diarylpyrimidine derivatives were synthesized and evaluated for their anti-HIV activity. In one set of analogs, a single fluorine atom was systematically moved around one of the biphenyl rings.

The data presented below showcases the antiviral efficacy (EC50) in cell-based assays and the direct enzymatic inhibition (IC50) of HIV-1 reverse transcriptase (RT).

Comparative Analysis of Binding Affinity

The following table summarizes the experimental data for biphenyl derivatives where the only structural change is the position of the fluorine atom on the terminal phenyl ring.

Compound IDFluorine PositionAnti-HIV-1 Activity (EC50, nM)[4]HIV-1 RT Inhibition (IC50, µM)[4]
5a Unsubstituted2320.57
5b 2'-Fluoro (ortho)1180.26
5c 3'-Fluoro (meta)3490.33
5d 4'-Fluoro (para)78.50.20

From this data, a clear SAR emerges:

  • Para-substitution (4'-Fluoro) resulted in the most potent compound in both the cell-based assay (EC50 = 78.5 nM) and the enzymatic assay (IC50 = 0.20 µM). This suggests that the fluorine at the para position is involved in a favorable interaction within the binding pocket of HIV-1 RT, or it induces a conformation that is optimal for binding.

  • Ortho-substitution (2'-Fluoro) also led to a significant improvement in activity compared to the unsubstituted analog, with an EC50 of 118 nM and an IC50 of 0.26 µM. The beneficial effect, while pronounced, is less than that of the para-isomer.

  • Meta-substitution (3'-Fluoro) , in this particular case, was detrimental to the binding affinity. The EC50 of 349 nM is higher than that of the unsubstituted compound, indicating a less favorable interaction or a conformational penalty for binding.

This case study highlights that the electronic and steric effects of fluorine are highly dependent on its position relative to the rest of the molecule and its interactions within the specific topology of the target's binding site.

Causality Behind the Observed Effects

The observed differences in binding affinity can be attributed to a combination of factors:

  • Electronic Effects : Fluorine is the most electronegative element, and its electron-withdrawing inductive effect can alter the electron distribution of the aromatic ring. This can influence the strength of hydrogen bonds and other electrostatic interactions with the protein target. The magnitude of this effect varies with the position of the fluorine atom.

  • Steric and Conformational Effects : The small size of the fluorine atom means it can often be substituted for a hydrogen atom with minimal steric clash. However, its presence can influence the preferred dihedral angle between the two phenyl rings of the biphenyl scaffold, thereby pre-organizing the molecule into a more or less favorable conformation for binding.

  • Direct Interactions : The fluorine atom can participate in favorable interactions with the protein, such as hydrogen bonds with backbone amides or side-chain hydroxyl groups, or other non-covalent interactions. The geometry of the binding pocket will dictate which positional isomer can form these optimal interactions. For instance, a hydrogen bond donor in the binding pocket might be perfectly positioned to interact with a para-substituted fluorine but not an ortho- or meta-substituted one.

Experimental Protocols

The determination of binding affinity and antiviral efficacy relies on robust and validated experimental methodologies.

MTT Assay for Antiviral Efficacy (EC50)

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. In the context of antiviral research, it represents the concentration at which the drug inhibits 50% of viral replication. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding : MT-4 cells are seeded in a 96-well plate.

  • Compound Addition : A serial dilution of the test compounds is added to the wells.

  • Viral Infection : HIV-1 is added to the wells containing the cells and the test compounds.

  • Incubation : The plate is incubated for a period that allows for viral replication and the observation of cytopathic effects in the control wells (no drug).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization : The cells are lysed, and the formazan crystals (produced by metabolically active cells) are solubilized.

  • Absorbance Reading : The absorbance of the solution is measured using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis : The EC50 value is calculated by plotting the percentage of cell protection against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzymatic Assay for HIV-1 RT Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Step-by-Step Methodology:

  • Reaction Mixture Preparation : A reaction mixture containing the HIV-1 RT enzyme, a template-primer (e.g., poly(A)/oligo(dT)), and labeled nucleotides (e.g., [³H]dTTP) is prepared in a suitable buffer.

  • Inhibitor Addition : Serial dilutions of the test compounds are added to the reaction mixture.

  • Initiation and Incubation : The reaction is initiated and incubated at the optimal temperature for the enzyme.

  • Termination : The reaction is stopped, typically by precipitating the newly synthesized DNA.

  • Quantification : The amount of incorporated labeled nucleotide is quantified, for example, by scintillation counting.

  • Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationship and Workflow

SAR_Fluorine_Position cluster_compounds Biphenyl Analogs cluster_activity Binding Affinity Unsubstituted Unsubstituted Low Affinity Low Affinity Unsubstituted->Low Affinity EC50: 232 nM Ortho-Fluoro Ortho-Fluoro Moderate Affinity Moderate Affinity Ortho-Fluoro->Moderate Affinity EC50: 118 nM Meta-Fluoro Meta-Fluoro Meta-Fluoro->Low Affinity EC50: 349 nM Para-Fluoro Para-Fluoro High Affinity High Affinity Para-Fluoro->High Affinity EC50: 78.5 nM

Caption: Impact of Fluorine Position on Binding Affinity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Fluorinated Biphenyls Cell_Assay MTT Assay (EC50) Synthesis->Cell_Assay Enzyme_Assay HIV-1 RT Assay (IC50) Synthesis->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

Sources

A Senior Application Scientist's Guide to Carboxylic Acid Isosteres: A Comparative Analysis of 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid Surrogates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role and Inherent Challenges of the Carboxylic Acid Moiety

In the landscape of medicinal chemistry and drug discovery, the carboxylic acid functional group holds a position of prominence. Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidity, allows it to form strong electrostatic and dipole interactions with a vast array of biological targets.[1][2] This makes it a "privileged substructure" for engaging with proteins whose natural substrates often contain acidic groups, such as fatty acids or phosphorylated peptides.[2] A prime example of a scaffold utilizing this group is 3',4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid , a key intermediate in the synthesis of pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs), where the fluorine atoms can enhance metabolic stability and binding affinity.[3]

However, the very properties that make carboxylic acids effective can also present significant challenges in drug development.[4] At physiological pH (7.4), the group is typically ionized to a carboxylate, which, while improving water solubility, can limit permeability across biological membranes.[1][2] Furthermore, this moiety is susceptible to metabolic processes, most notably glucuronidation, which can lead to rapid elimination and, in some cases, the formation of reactive metabolites associated with idiosyncratic toxicity.[2]

To mitigate these liabilities while preserving the crucial binding interactions, medicinal chemists employ the strategy of bioisosteric replacement .[5][6] This involves substituting the carboxylic acid with a different functional group that mimics its key steric, electronic, and physicochemical properties.[7][8] The goal is to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and reduce potential toxicity without sacrificing biological activity.[2] This guide provides a comparative analysis of common carboxylic acid isosteres relative to our reference biphenyl scaffold, supported by experimental data and protocols.

The Concept of Bioisosteric Replacement

The successful application of a bioisostere depends on its ability to replicate the parent group's function within a specific biological context. The choice is not arbitrary but a data-driven decision aimed at optimizing a molecule's overall profile.

Bioisosteric_Replacement cluster_0 Parent Molecule cluster_1 Identified Liabilities cluster_2 Bioisosteric Replacement Strategy cluster_3 Optimized Analogues Parent R-COOH (e.g., 3',4'-difluoro- [1,1'-biphenyl]-3-carboxylic acid) Liabilities • Poor Permeability • Metabolic Instability (Glucuronidation) • Potential Toxicity • Suboptimal pKa Parent->Liabilities Exhibits Strategy Replace -COOH with Isostere Liabilities->Strategy Leads to Isosteres • Tetrazole • Acylsulfonamide • Hydroxamic Acid • Others... Strategy->Isosteres Generates pKa_LogP_Workflow cluster_0 Sample Preparation cluster_1 pKa Titration cluster_2 logP Titration prep Dissolve compound (1 mg) in water/co-solvent mixture. Maintain constant ionic strength (0.15M KCl). pka_titrate Titrate with 0.1M HCl or NaOH. Record pH at each increment. prep->pka_titrate Proceed to pka_calc Calculate pKa from the inflection point of the titration curve. pka_titrate->pka_calc logp_titrate Perform a two-phase titration in water and n-octanol. pka_calc->logp_titrate Use pKa for logp_calc Determine logP from the shift in the titration curve. logp_titrate->logp_calc

Sources

Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is a critical, yet often overlooked, aspect of the experimental workflow that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

Before delving into the disposal protocol, it is essential to understand the inherent hazards of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. According to its Safety Data Sheet (SDS), this compound presents multiple risks that necessitate careful handling and disposal.

Key Hazards:

  • Irritant: Causes skin, eye, and respiratory irritation.[1]

  • Environmental Toxin: Very toxic to aquatic life with long-lasting effects.

The presence of fluorine atoms on the biphenyl structure contributes to the molecule's stability and potential for environmental persistence. Halogenated organic compounds, in general, are known for their resistance to natural degradation.[2] Improper disposal, such as discarding in laboratory drains or general waste, can lead to the contamination of water systems and long-term ecological damage. Therefore, a dedicated and robust disposal strategy is not just a matter of good laboratory practice, but a regulatory and ethical imperative.

Core Principles of Disposal for Halogenated Organic Compounds

The disposal of halogenated organic compounds like 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is governed by the principle of complete destruction to prevent the release of the parent compound or hazardous byproducts into the environment. The most effective and widely accepted method for achieving this is high-temperature incineration.[2][3]

Why Incineration?

Incineration at temperatures typically around 1200 K (927°C) is effective in breaking the strong carbon-fluorine bonds.[2][3] This process, when carried out in a licensed hazardous waste facility, is equipped with advanced flue gas scrubbing technology to neutralize acidic gases (such as hydrogen fluoride) that are formed during combustion. This ensures that the final emissions are safe and compliant with environmental regulations.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid waste within a laboratory setting, prior to its collection by a certified hazardous waste disposal service.

1. Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent accidental reactions and to ensure that the waste is handled correctly by disposal facilities.

  • Dedicated Waste Stream: Establish a dedicated waste container specifically for halogenated organic waste.[4] Do not mix this waste with non-halogenated organic solvents or other waste streams.

  • Solid vs. Liquid:

    • Solid Waste: Collect pure 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other solid materials that have come into contact with the compound in a designated, compatible solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container labeled as "Halogenated Organic Liquid Waste."

2. Container Selection and Management: Ensuring Containment

The choice of waste container is crucial for preventing leaks and ensuring the safety of laboratory personnel.

  • Material Compatibility: Use containers made of high-density polyethylene (HDPE) or other chemically resistant plastics. For acidic compounds like this carboxylic acid, avoid metal containers where possible to prevent potential corrosion, although short-term collection in a well-maintained metal can is acceptable if it is the institutional standard.

  • Secure Closure: Ensure that waste containers have a secure, leak-proof lid. Keep the container closed at all times except when adding waste.[4]

  • Secondary Containment: Store waste containers in a designated, well-ventilated area, preferably within a secondary containment bin to mitigate the impact of any potential spills.

3. Labeling: Clear and Compliant Communication

Accurate and detailed labeling is a regulatory requirement and essential for the safe handling of hazardous waste.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first item of waste is added.

  • Content Identification: Clearly write the full chemical name: "3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid." Avoid abbreviations or chemical formulas. If it is part of a solvent mixture, list all components and their approximate concentrations.

  • Hazard Pictograms: The label should include the appropriate Globally Harmonized System (GHS) pictograms for irritants and environmental hazards.

  • Date of Accumulation: Record the date when the first waste was added to the container.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the decision-making process for the disposal of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, the following workflow diagram has been created using Graphviz.

DisposalWorkflow start Waste Generation (3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) is_solid->liquid_waste Liquid container_solid Place in a designated, labeled, and compatible solid halogenated waste container. solid_waste->container_solid container_liquid Place in a designated, labeled, and compatible liquid halogenated waste container. liquid_waste->container_liquid storage Store the sealed container in a designated, well-ventilated secondary containment area. container_solid->storage container_liquid->storage pickup Arrange for pickup by a certified hazardous waste disposal service. storage->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Decision workflow for the proper disposal of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the essential information for the proper disposal of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

ParameterGuidelineRationale
Waste Classification Hazardous WasteIrritant and very toxic to aquatic life.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the halogenated organic compound.[2][3]
Waste Segregation Dedicated Halogenated Waste StreamPrevents hazardous reactions and ensures proper final disposal.[4]
Container Type Labeled, sealed, compatible (e.g., HDPE)Prevents leaks, ensures safety, and complies with regulations.
Spill Management Use absorbent material for small spills; collect for disposal.Prevents environmental contamination and personnel exposure.[5]
Drain Disposal PROHIBITED High aquatic toxicity and persistence.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a cornerstone of a safe and sustainable research environment. For 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, its classification as a halogenated organic compound and an environmental toxin dictates a disposal protocol centered around high-temperature incineration. By adhering to the detailed steps outlined in this guide for segregation, containment, and labeling, researchers can ensure that they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,3',4,4'-Biphenyltetracarboxylic dianhydride. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • M. El-Naas. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemical Research. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

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Navigating the Safe Handling of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated biphenyl derivative, presents unique handling considerations due to its chemical properties. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Understanding the Hazard Profile

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

Given these potential hazards, a cautious and systematic approach to PPE selection and handling is paramount. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize all potential exposures.

A Multi-Tiered Approach to Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision but rather a risk-based assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Operational Scenario Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Solid Form) - Primary Eye Protection: Safety glasses with side shields or chemical splash goggles. - Gloves: Nitrile gloves (double gloving recommended). - Lab Coat: Standard laboratory coat. - Respiratory Protection: N95 or N100 NIOSH-approved respirator if weighing outside a ventilated enclosure.
Solution Preparation and Handling - Primary Eye Protection: Chemical splash goggles. - Face Protection: Face shield in addition to goggles when handling larger volumes (>1L) or when there is a significant splash risk. - Gloves: Nitrile gloves.[2] - Lab Coat: Standard laboratory coat.
Chemical Reactions and Work-up - Primary Eye Protection: Chemical splash goggles. - Face Protection: Face shield. - Gloves: Nitrile gloves.[2] - Lab Coat: Chemical-resistant laboratory coat or apron over a standard lab coat. - Respiratory Protection: Work should be conducted in a certified chemical fume hood.
Large-Scale Operations (>10g) - Full Body Protection: Consider "bunny suit" coveralls for head-to-toe protection.[3] - Respiratory Protection: A full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[4]

Causality in PPE Selection:

The rationale behind these recommendations is rooted in preventing the primary routes of exposure. Safety glasses protect against accidental projectiles, while chemical splash goggles provide a seal around the eyes to prevent contact with liquids and fine dust.[1] Nitrile gloves offer good resistance to a range of chemicals, though it is crucial to inspect them for any signs of degradation before and during use.[2] For procedures that may generate dust or aerosols, such as weighing, respiratory protection is essential to prevent inhalation.

Procedural Guidance for Safe Handling and Operations

Adherence to standardized operating procedures is critical for minimizing the risk of exposure. The following workflow outlines the key steps for safely handling 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe verify_sds Review Safety Data Sheet (SDS) of all reagents gather_ppe->verify_sds don_ppe Don appropriate PPE verify_sds->don_ppe Proceed to handling weigh Weigh compound in a ventilated enclosure don_ppe->weigh dissolve Dissolve in a suitable solvent within a fume hood weigh->dissolve react Conduct reaction in a fume hood dissolve->react decontaminate Decontaminate work surfaces react->decontaminate Reaction complete dispose_waste Dispose of waste in labeled, sealed containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to prevent the spread of contamination and minimize exposure.

For a small solid spill:

  • Evacuate and Secure: Cordon off the affected area.

  • Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. If the substance is dusty, an N95 respirator is required.

  • Contain and Clean: Gently cover the spill with an absorbent material designed for chemical spills. Avoid creating dust.

  • Collect and Dispose: Carefully scoop the material into a clearly labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For a small liquid spill (solution):

  • Evacuate and Secure: Cordon off the affected area.

  • Don PPE: Wear double nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain and Absorb: Cover the spill with a chemical absorbent pad or granules.

  • Collect and Dispose: Place the absorbent material into a labeled, sealed waste container.

  • Decontaminate: Wipe the area with a suitable solvent and then with soap and water.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical obligation to protect the environment.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, including contaminated gloves, absorbent materials, and empty containers, should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Avoid mixing incompatible waste streams.

Disposal Procedure:

All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[7] Do not discharge any amount of this chemical or its solutions into the sewer system. Ensure that all waste containers are properly labeled with the chemical name and associated hazards before collection.

Conclusion: Fostering a Culture of Safety

The safe handling of 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this compound. Remember that safety is a shared responsibility, and a proactive approach to chemical hygiene is the cornerstone of a secure and productive research environment.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]

  • Livingston, A. G. (1991). Biodegradation of 3,4-dichloroaniline in a Fluidized Bed Bioreactor and a Steady-State Biofilm Kinetic Model. Biotechnology and Bioengineering, 38(3), 260–272. [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Ammonium Bifluoride Standard Operating Procedure. Retrieved from [Link]

  • Health and Safety Authority. (2021). 2021 Code of Practice for the Chemical Agents Regulations. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Greenbook. (2016, August 29). Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET. Retrieved from [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.